Mat2A-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2-one |
InChI |
InChI=1S/C18H16ClN3O/c1-20-17-13-9-8-12(11-6-7-11)10-16(13)22(18(23)21-17)15-5-3-2-4-14(15)19/h2-5,8-11H,6-7H2,1H3,(H,20,21,23) |
InChI Key |
KQRIBGOBTCCQSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C2=C1C=CC(=C2)C3CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
Mat2A-IN-4: A Targeted Approach to MTAP-Deleted Cancers Through Synthetic Lethality
A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2][3][4] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4] Cancers harboring this deletion become exquisitely dependent on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5. Mat2A-IN-4 and other MAT2A inhibitors exploit this dependency, creating a synthetic lethal scenario by further reducing SAM levels, thereby crippling PRMT5 activity and inducing cancer cell death. This guide provides an in-depth technical overview of the mechanism of action of MAT2A inhibitors in MTAP-deleted cancers, presenting key preclinical data and experimental methodologies.
Core Mechanism of Action: The Synthetic Lethal Interaction
The therapeutic strategy underpinning this compound in MTAP-deleted cancers is a classic example of synthetic lethality. This occurs when the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of either one alone is not.
In healthy cells with functional MTAP, MTA is efficiently salvaged back into the methionine cycle. However, in MTAP-deleted cancer cells, the following cascade of events creates a druggable vulnerability:
-
MTAP Deletion and MTA Accumulation: The absence of MTAP leads to a significant intracellular accumulation of its substrate, MTA.[5]
-
Partial PRMT5 Inhibition by MTA: MTA acts as a competitive inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins involved in critical cellular processes, including mRNA splicing.[5][6] This partial inhibition sensitizes the cancer cells to further perturbations in the methylation pathway.
-
MAT2A Inhibition and SAM Depletion: MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP.[7] The administration of a MAT2A inhibitor like this compound drastically reduces the intracellular pool of SAM.[2][3]
-
Enhanced PRMT5 Inhibition: The combination of elevated MTA and depleted SAM creates a highly unfavorable MTA:SAM ratio, leading to a profound and sustained inhibition of PRMT5 activity.[1]
-
Downstream Cellular Consequences: The severe impairment of PRMT5 function results in a cascade of downstream effects, including:
-
Defective mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Its inhibition leads to widespread intron retention and alternative splicing events, resulting in the production of non-functional proteins.[1][2]
-
DNA Damage: The disruption of normal cellular processes, including the expression of DNA repair proteins, leads to the accumulation of DNA damage.[1][2]
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular insults triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis) in the cancer cells.[1]
-
This selective vulnerability of MTAP-deleted cells to MAT2A inhibition spares normal tissues where MTAP is functional, providing a therapeutic window.
Quantitative Data Summary
The preclinical efficacy of MAT2A inhibitors has been demonstrated across a range of MTAP-deleted cancer models. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT-116 | MTAP-/- | 260 | [1] |
| Compound 30 | HCT-116 | MTAP-deleted | Not specified, but noted as having high potency | [7] |
| IDE397 | HCT116 | MTAP-deleted | More sensitive than MTAP-WT | [8] |
Table 2: Impact of MAT2A Inhibition on Intracellular Metabolite Levels
| Cell Line | Treatment | Change in SAM | Change in MTA | MTA:SAM Ratio | Reference |
| HT-29 (MTAP+/+) | AG-270 | 6.3-fold decrease | 8.9-fold decrease | - | [1] |
| HT-29 (MTAP+/+) | MTDIA (MTAP inhibitor) | No change | 5.5-fold increase | - | [1] |
| HT-29 (MTAP+/+) | MTDIA + AG-270 | Decreased | Increased | 40-fold increase | [1] |
| HCT116 (isogenic pair) | shMAT2A in MTAP-/- | Significant reduction | - | - | [9] |
| Patients with MTAP-deleted tumors | AG-270/S095033 | 54% to 70% maximal reduction in plasma | - | - | [3][10] |
Table 3: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | MTAP-null xenografts | 200 mg/kg | Significant efficacy | [1] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | Not specified | Better in vivo potency than AG-270 | [7] |
| IDE397 | NSCLC CDX model | Dose-dependent | Tumor regression at higher doses | [8] |
| IDE397 | Panel of 48 MTAP-/- PDX models | Not specified | Consistent TGI >60% | [3] |
| IDE397 + PRMT5 inhibitor | MTAPdel lung adenocarcinoma and pancreas cancer models | Dose levels well below MTD of each agent | Durable tumor regressions, including complete responses | [4][11] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assays (MTT/MTS)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (both MTAP-deleted and wild-type) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation. Subsequently, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.[12][13][14]
-
MTS Assay: Add a solution containing MTS and an electron coupling reagent (e.g., PES) to each well and incubate for 1-4 hours. The formazan product is soluble in the culture medium.[12][15]
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Western Blotting for PRMT5 Activity (SDMA Detection)
Principle: Western blotting is used to detect specific proteins in a complex mixture. To assess PRMT5 activity, antibodies that specifically recognize symmetric dimethylarginine (SDMA) marks on proteins are used. A decrease in the overall SDMA signal indicates inhibition of PRMT5.
Protocol Outline:
-
Cell Lysis: Treat MTAP-deleted and wild-type cells with the MAT2A inhibitor for a defined period. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.
RNA Sequencing for Splicing Defect Analysis
Principle: RNA sequencing (RNA-seq) is a high-throughput sequencing method used to analyze the entire transcriptome of a cell. By comparing the RNA-seq data from inhibitor-treated and control cells, it is possible to identify changes in gene expression and, importantly, alterations in mRNA splicing patterns, such as exon skipping or intron retention.
Protocol Outline:
-
RNA Extraction: Treat MTAP-deleted cells with the MAT2A inhibitor or vehicle. Isolate high-quality total RNA from the cells.
-
Library Preparation:
-
Enrich for mRNA, typically using oligo(dT) beads that bind to the poly(A) tails of mature mRNAs.
-
Fragment the mRNA and synthesize complementary DNA (cDNA).
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Differential Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, SUPPA2) to identify and quantify different types of alternative splicing events between the treated and control samples.[18]
-
Visualization: Visualize the read coverage and splicing patterns using a genome browser (e.g., Integrated Genome Browser).[19]
-
Visualizations
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers
Caption: Mechanism of action of this compound in MTAP-deleted cancers.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a MAT2A inhibitor.
Conclusion
The inhibition of MAT2A in MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The mechanism of action, rooted in the principles of synthetic lethality, has been robustly validated through extensive preclinical research. This compound and similar inhibitors effectively exploit the metabolic reprogramming of these cancer cells, leading to profound PRMT5 inhibition and subsequent cell death. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this targeted oncology space. As clinical trials for MAT2A inhibitors progress, a deeper understanding of this mechanism will be crucial for optimizing patient selection and developing rational combination therapies.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 11. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 17. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Lethality of MAT2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic lethal strategy for targeting cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene through the inhibition of methionine adenosyltransferase 2A (MAT2A). Given the limited public information on "Mat2A-IN-4," this document will focus on the well-characterized, first-in-class MAT2A inhibitor, AG-270 (S095033) , as a representative molecule to elucidate the core principles, preclinical and clinical data, and experimental methodologies associated with this therapeutic approach.
Executive Summary
The co-deletion of the MTAP gene with the tumor suppressor CDKN2A is a frequent event in approximately 15% of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2][3] This genetic alteration creates a unique metabolic vulnerability that can be exploited therapeutically. The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition of PRMT5 renders cancer cells exquisitely sensitive to further perturbations in the methionine cycle. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and a crucial substrate for PRMT5.[4][5] Inhibition of MAT2A with small molecules like AG-270 depletes the intracellular SAM pool, synergizing with the elevated MTA levels to further inhibit PRMT5 activity, leading to synthetic lethality in MTAP-deleted cancer cells.[4][6] Preclinical and clinical studies of AG-270 have demonstrated the viability of this approach, showing target engagement, manageable safety profiles, and preliminary signs of anti-tumor activity.[4][7][8][9]
The Core Mechanism: Synthetic Lethality in MTAP-Deleted Cancers
The synthetic lethal relationship between MAT2A inhibition and MTAP deletion is a prime example of precision oncology. The key molecular players and their interplay are outlined below.
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers
Caption: Synthetic lethality pathway of MAT2A inhibition in MTAP-deleted cancers.
Quantitative Data for AG-270
The following tables summarize the key quantitative data for the MAT2A inhibitor AG-270 from preclinical and clinical studies.
Table 1: In Vitro Activity of AG-270
| Parameter | Cell Line | Genotype | Value | Reference |
| Enzymatic IC50 | - | - | 14 nM | [10] |
| Cellular SAM IC50 (72h) | HCT116 | MTAP-null | 20 nM | [10] |
| Cellular SAM IC50 | HCT116 | - | 150 nM | [1] |
Table 2: Clinical Pharmacodynamics and Efficacy of AG-270 (Phase 1)
| Parameter | Dose Range | Value | Reference |
| Plasma SAM Reduction | 50-200 mg QD | 65-74% | |
| Maximal Plasma SAM Reduction | 50-400 mg QD & 200 mg BID | 51-71% | [8] |
| Tumor SDMA Reduction (average) | - | 36.4% | [8] |
| Maximum Tolerated Dose (MTD) | - | 200 mg QD | [7][8] |
| Partial Response | 200 mg QD | 1 patient (high-grade neuroendocrine lung tumor) | [7] |
| Stable Disease (≥16 weeks) | - | 5 patients | [4][9] |
| Stable Disease (>6 months) | - | 2 patients |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of MAT2A inhibitors like AG-270.
MAT2A Biochemical Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of MAT2A.
Principle: The assay measures the amount of inorganic phosphate released from the ATP substrate during the conversion of methionine to SAM, catalyzed by MAT2A. A colorimetric reagent, such as Malachite Green, is used to detect the free phosphate.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., AG-270) dissolved in DMSO
-
Colorimetric detection reagent (e.g., BIOMOL GREEN™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor at a concentration 5-fold higher than the desired final concentrations in the assay buffer containing a constant percentage of DMSO.
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 10 µL of diluted MAT2A enzyme (e.g., to a final concentration of 60 ng/µL) to all wells except the "blank" controls. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Prepare a master mix of substrates containing 5x MAT2A assay buffer, ATP, and L-Methionine.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to all wells.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of the colorimetric detection reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT/MTS) Assay
Objective: To assess the effect of a MAT2A inhibitor on the proliferation and viability of cancer cells, particularly comparing MTAP-deleted and MTAP-wildtype cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., isogenic HCT116)
-
Complete cell culture medium
-
Test compound (e.g., AG-270)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT assay:
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To detect changes in the levels of pharmacodynamic marker proteins, such as symmetrically di-methylated arginine (SDMA), in response to MAT2A inhibition.
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
Materials:
-
Cell or tissue lysates from treated and untreated samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-Actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with the MAT2A inhibitor or vehicle.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-actin) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a MAT2A inhibitor in a preclinical animal model.
Principle: Human cancer cells (e.g., MTAP-deleted) are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Test compound formulated for oral administration (e.g., AG-270)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle orally at the desired dose and schedule (e.g., daily).
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., measurement of SAM and SDMA levels).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization of a MAT2A Inhibitor
Caption: Workflow for the in vitro characterization of a MAT2A inhibitor.
Logical Relationship of MAT2A/PRMT5 Axis in MTAP-deleted vs. Wild-type Cells
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacr.org [aacr.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Chemical Structure of Mat2A-IN-4
Introduction
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. Dysregulation of MAT2A activity and SAM levels has been implicated in various diseases, particularly cancer. This has made MAT2A an attractive therapeutic target for drug discovery and development. This compound emerged from a patent as a promising lead compound and is closely related to the clinical candidate IDE397, developed by Ideaya Biosciences. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological context of this compound.
Discovery
This compound was first disclosed in the patent WO2020123395A1, titled "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors," filed by Ideaya Biosciences, Inc. The patent describes a series of 2-oxoquinazoline derivatives designed to inhibit MAT2A. This compound is specifically identified as compound 426 within this patent. The discovery of this class of inhibitors is rooted in the therapeutic strategy of targeting synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted cancer cells are highly dependent on MAT2A for survival, making them particularly vulnerable to MAT2A inhibition.
Chemical Structure
The chemical structure of this compound, as disclosed in patent WO2020123395A1, is (8-chloro-1-((6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methyl)-2-oxo-1,2-dihydroquinazolin-4-yl)glycine.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (8-chloro-1-((6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methyl)-2-oxo-1,2-dihydroquinazolin-4-yl)glycine |
| Molecular Formula | C22H24ClN5O3 |
| Molecular Weight | 457.92 g/mol |
| Canonical SMILES | CC1(CC(CC2=CNN=C2C1)CN3C4=C(C=CC=C4Cl)N(C(=O)C3)C(C(=O)O)N)C |
| InChI Key | InChIKey=ZAXUUHSGXRGGON-DHZHZOJOSA-N |
| CAS Number | 2439272-57-6[1] |
Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and not publicly available, the patent WO2020123395A1 provides a general synthetic scheme for 2-oxoquinazoline derivatives. The synthesis generally involves a multi-step process starting from substituted anthranilic acids to construct the quinazolinone core, followed by alkylation and further functional group manipulations to introduce the side chains.
A general protocol for a MAT2A biochemical assay is also described in the patent. Such assays are crucial for determining the inhibitory activity of compounds like this compound.
General MAT2A Biochemical Assay Protocol (as inferred from patent literature):
-
Enzyme and Substrates: Recombinant human MAT2A enzyme is used. The substrates are L-methionine and adenosine triphosphate (ATP).
-
Reaction Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and KCl at a physiological pH, is used to maintain the enzyme's activity.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to various concentrations for testing.
-
Assay Procedure: a. The MAT2A enzyme is pre-incubated with the inhibitor (this compound) at various concentrations in the reaction buffer. b. The enzymatic reaction is initiated by the addition of the substrates (L-methionine and ATP). c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is stopped, typically by the addition of a quenching agent.
-
Detection: The product of the reaction, S-adenosylmethionine (SAM), or a byproduct, is detected. Common detection methods include luminescence-based assays that measure the amount of ATP remaining or the amount of pyrophosphate (PPi) or phosphate (Pi) produced.
-
Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data
Specific preclinical quantitative data for this compound, such as its IC50 value, is not publicly available. However, the clinical candidate closely related to this compound, IDE397, has undergone extensive investigation. Clinical trial data for IDE397 provides insights into the potential efficacy of this class of MAT2A inhibitors.
Clinical Trial Data for IDE397 (as of late 2024): [2][3][4]
| Parameter | Finding |
| Overall Response Rate (ORR) | 33% in evaluable patients with MTAP-deletion urothelial cancer and non-small cell lung cancer (NSCLC)[2][3] |
| Disease Control Rate (DCR) | 93% in the same patient cohort[3] |
| Molecular Response Rate (ctDNA) | 81% of patients with evaluable samples showed a reduction in circulating tumor DNA[2] |
| Safety Profile | Generally manageable, with no treatment-related serious adverse events reported at the recommended Phase 2 dose[2][4] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway
MAT2A is a central enzyme in one-carbon metabolism. Its inhibition has significant downstream effects on multiple cellular processes that are dependent on methylation.
References
The Impact of MAT2A Inhibition on Cellular Methylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signaling pathways. In numerous cancers, the expression and activity of MAT2A are dysregulated, leading to an increased reliance on this enzyme for sustained proliferation and survival.[1][2] This has positioned MAT2A as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the impact of MAT2A inhibition on cellular methylation, with a focus on the potent and specific inhibitor, Mat2A-IN-4, and its analogs. We will delve into the mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Introduction to MAT2A and Cellular Methylation
Cellular methylation is a vital post-translational modification that involves the transfer of a methyl group from a donor molecule to a substrate, such as DNA, RNA, histones, or other proteins. This process is integral to the regulation of gene expression, DNA replication and repair, and signal transduction. The primary methyl donor for these reactions is S-adenosylmethionine (SAM).[1][3]
MAT2A is the enzyme that catalyzes the synthesis of SAM from L-methionine and ATP.[1][3] It is ubiquitously expressed in most tissues and is the predominant isoform in cancer cells.[4] Upregulation of MAT2A is observed in various malignancies, including hepatocellular carcinoma, colorectal cancer, and leukemia, where it supports the high metabolic and proliferative demands of the tumor cells.[2][5]
Mechanism of Action of this compound
This compound and its analogs are potent and selective inhibitors of the MAT2A enzyme. By binding to MAT2A, these inhibitors block its catalytic activity, leading to a significant reduction in the intracellular levels of SAM.[1] This depletion of the universal methyl donor has profound downstream effects on a multitude of cellular processes that are dependent on methylation.
The primary consequence of reduced SAM levels is the inhibition of various methyltransferases. One of the most critical of these in the context of cancer is Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is responsible for the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome. The inhibition of PRMT5, due to the lack of its substrate SAM, leads to alterations in histone methylation patterns, defects in RNA splicing, and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]
This mechanism is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted cancer cells have an increased reliance on the MAT2A-PRMT5 axis for survival, making them exquisitely sensitive to MAT2A inhibition.
Signaling Pathway and Experimental Workflow
The inhibition of MAT2A by this compound initiates a cascade of events that disrupt cellular methylation and impact cancer cell viability. The following diagrams illustrate the core signaling pathway and a general workflow for assessing the impact of MAT2A inhibitors.
Caption: MAT2A inhibition by this compound blocks SAM synthesis, leading to reduced methylation and decreased cell proliferation.
Caption: A typical experimental workflow to evaluate the cellular effects of a MAT2A inhibitor.
Quantitative Data on the Effects of MAT2A Inhibition
The efficacy of MAT2A inhibitors can be quantified through various biochemical and cellular assays. The following tables summarize key data for potent MAT2A inhibitors, serving as a reference for the expected activity of compounds like this compound.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cell Line | Reference |
| PF-9366 | 420 | 1200 | H520 | [7] |
| AG-270 | 68.3 | 5.8 | HCT116 MTAP-/- | [8] |
| SCR-7952 | 18.7 | 1.9 | HCT116 MTAP-/- | [8] |
Table 2: Impact of MAT2A Inhibition on Histone Methylation
| Inhibitor | Cell Line | Histone Mark | Effect | Reference |
| PF-9366 | MLL-rearranged Leukemia Cells | H3K4me3 | Reduction | [5] |
| PF-9366 | MLL-rearranged Leukemia Cells | H3K79me2 | Reduction | [5] |
| PF-9366 | MLL-rearranged Leukemia Cells | H4R3me2 | Reduction | [5] |
| PF-9366 | Osteosarcoma Cells | H3K27me3 | Reduction | [9] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of MAT2A inhibitors, this section provides detailed methodologies for key experiments.
MAT2A Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A protein
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent for ADP or phosphate (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compound (this compound)
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilution to the assay wells.
-
Add 2 µL of MAT2A enzyme solution (e.g., 5 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate mix containing L-methionine (e.g., 100 µM final concentration) and ATP (e.g., 50 µM final concentration).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the product (ADP or phosphate) according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular SAM Level Quantification by LC-MS/MS
This method quantifies the intracellular concentration of SAM following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Methanol
-
Water
-
Formic acid
-
Internal standard (e.g., ¹³C₅-SAM)
-
LC-MS/MS system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time (e.g., 24 hours).
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of 50% methanol.
-
Analyze the samples by LC-MS/MS using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the transition for SAM (e.g., m/z 399 -> 250) and the internal standard.
-
Quantify the SAM levels by comparing the peak area ratio of SAM to the internal standard against a standard curve.
Western Blotting for Histone Methylation Marks
This technique is used to assess changes in the global levels of specific histone methylation marks.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3K4me3) and a loading control (e.g., anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described for the SAM quantification.
-
Lyse the cells in RIPA buffer supplemented with inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in histone methylation.
Conclusion
This compound and other potent MAT2A inhibitors represent a promising new class of targeted therapies for a range of cancers, particularly those with MTAP deletions. By effectively depleting cellular SAM levels, these inhibitors disrupt the intricate network of methylation-dependent processes that are essential for cancer cell proliferation and survival. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of MAT2A inhibition and to advance these novel agents into the clinic. The continued investigation into the downstream effects on specific methylation events will undoubtedly uncover new biomarkers of response and rational combination strategies, ultimately improving patient outcomes.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Mat2A-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by inhibitors of MAT2A. Mat2A-IN-4, a potent and selective small molecule inhibitor of MAT2A, represents a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with this compound, offering a foundational resource for researchers and drug development professionals exploring its therapeutic potential.
This compound is a 2-oxoquinazoline derivative identified as compound 426 in patent WO2020123395A1.[1] Its mechanism of action is centered on the inhibition of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[2] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, leads to the partial inhibition of another crucial enzyme, protein arginine methyltransferase 5 (PRMT5). This partial inhibition sensitizes the cells to a reduction in SAM levels. By inhibiting MAT2A and consequently depleting the cellular pool of SAM, this compound creates a synthetic lethal environment, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Compound 426) as disclosed in patent WO2020123395A1.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound (Compound 426) | MAT2A | Biochemical Inhibition Assay | < 200 | WO2020123395A1 |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Genotype | Assay Type | IC50 (µM) | Source |
| This compound (Compound 426) | HCT116 | MTAP-/- | Cellular Proliferation | < 1.0 | WO2020123395A1 |
Note: In vivo efficacy and pharmacokinetic data for this compound are not publicly available in the cited patent document.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for this compound is based on the concept of synthetic lethality in MTAP-deleted cancers. The following diagram illustrates the key signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key assays used to characterize this compound, based on the methodologies described in patent WO2020123395A1.
MAT2A Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.
Principle: This assay measures the activity of MAT2A by quantifying the amount of S-adenosylmethionine (SAM) produced. The inhibition of this reaction by a test compound is measured as a decrease in SAM production.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test Compound (this compound) dissolved in DMSO
-
SAM detection reagent (e.g., commercially available bioluminescent or fluorescent SAM detection kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a defined amount of MAT2A enzyme to each well of a 384-well plate containing assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of L-Methionine and ATP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stopping reagent or by proceeding directly to the detection step, depending on the detection kit used.
-
Add the SAM detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Experimental Workflow Diagram:
HCT116 MTAP-/- Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells with an MTAP-deleted genotype.
Principle: This assay measures the ability of a compound to inhibit the growth and proliferation of HCT116 MTAP-/- cells over a period of time. Cell viability is typically assessed using a colorimetric or fluorometric reagent.
Materials:
-
HCT116 MTAP-/- human colon carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Incubator (37°C, 5% CO2)
-
Plate reader (for luminescence or fluorescence)
Procedure:
-
Seed HCT116 MTAP-/- cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the dose-response curve.
Experimental Workflow Diagram:
Conclusion and Future Directions
This compound is a potent inhibitor of MAT2A with demonstrated activity in biochemical and cellular assays, particularly in an MTAP-deleted cancer cell model. The data presented in this guide underscore the therapeutic potential of targeting the MAT2A pathway in a genetically defined patient population.
Further preclinical development of this compound will require comprehensive in vivo studies to establish its pharmacokinetic profile, tolerability, and anti-tumor efficacy in relevant xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers. Investigating potential combination strategies, for example with PRMT5 inhibitors or standard-of-care chemotherapies, could further enhance the therapeutic utility of this compound. The continued exploration of this promising compound and the broader class of MAT2A inhibitors holds the potential to deliver a novel and effective targeted therapy for a significant subset of cancer patients.
References
Methodological & Application
Application Notes and Protocols for Mat2A-IN-4 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In certain cancer contexts, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A activity for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target.[1][2][3][4]
Mat2A-IN-4 is a small molecule inhibitor of MAT2A.[5] By blocking the production of SAM, this compound disrupts the methionine cycle and inhibits the function of SAM-dependent methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5).[2][3] This leads to downstream effects including altered mRNA splicing, DNA damage, and ultimately, the inhibition of cancer cell proliferation.[6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MAT2A enzyme. The catalytic action of MAT2A involves the conversion of methionine and ATP into SAM.[1] Inhibition of MAT2A by this compound leads to a depletion of intracellular SAM levels. This has profound consequences, most notably the reduced activity of PRMT5, a key enzyme that uses SAM to symmetrically dimethylate arginine residues on various proteins, including histones and components of the spliceosome.[3][6] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a substrate of MTAP, already partially inhibits PRMT5. Further reduction of SAM through MAT2A inhibition synergistically cripples PRMT5 function, leading to synthetic lethality.[2][3] The downstream consequences include perturbations in pre-mRNA splicing, induction of DNA damage, and cell cycle arrest, culminating in tumor growth inhibition.[6][7]
Data Presentation
While specific in vivo efficacy data for this compound is not publicly available, the following tables represent typical data generated in xenograft studies with potent MAT2A inhibitors, such as AG-270, in MTAP-null cancer models. These serve as a template for presenting experimental results.
Table 1: In Vivo Efficacy of a Representative MAT2A Inhibitor (e.g., AG-270) in a Pancreatic Cancer Xenograft Model (KP4, MTAP-null)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | QD, PO | 1250 ± 150 | - | +2.5 |
| Mat2A Inhibitor | 50 | QD, PO | 750 ± 110 | 40 | +1.8 |
| Mat2A Inhibitor | 100 | QD, PO | 480 ± 95 | 62 | +0.5 |
| Mat2A Inhibitor | 200 | QD, PO | 350 ± 80 | 72 | -1.2 |
Data is hypothetical and based on published results for similar compounds like AG-270 for illustrative purposes.[8]
Table 2: Pharmacodynamic (PD) Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point | Tumor SAM Levels (% of Vehicle) | Tumor SDMA Levels (% of Vehicle) |
| Vehicle | - | 24h post last dose | 100 | 100 |
| Mat2A Inhibitor | 100 | 24h post last dose | 35 ± 8 | 45 ± 10 |
| Mat2A Inhibitor | 200 | 24h post last dose | 22 ± 6 | 30 ± 7 |
SDMA (symmetric dimethylarginine) is a downstream marker of PRMT5 activity. Data is illustrative based on the known mechanism of action.[4]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the implantation of human cancer cells (e.g., HCT116 MTAP-null) into immunodeficient mice.
Materials:
-
Human cancer cell line with MTAP deletion (e.g., HCT116 MTAP-/-)
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)
-
Syringes (1 mL) and needles (27G)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Formulation and Administration of this compound
Disclaimer: The following formulation is a general starting point. The optimal vehicle for this compound should be determined empirically based on its solubility and stability characteristics.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Formulation Procedure (Example for a 10 mg/mL solution):
-
Weigh the required amount of this compound.
-
To prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water, first dissolve the this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile water and mix thoroughly.
-
This formulation should be prepared fresh daily.
Administration:
-
Determine the appropriate dose based on preliminary studies or literature on similar compounds (e.g., starting with 50-100 mg/kg).
-
Calculate the volume to be administered based on the mouse's body weight (e.g., for a 20g mouse and a 100 mg/kg dose of a 10 mg/mL solution, administer 200 µL).
-
Administer the formulation via oral gavage once or twice daily, as determined by pharmacokinetic studies.
-
The vehicle alone should be administered to the control group.
Protocol 3: Monitoring Efficacy and Toxicity
Procedure:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the mice daily for any signs of toxicity, such as weight loss exceeding 15-20%, lethargy, ruffled fur, or other adverse clinical signs.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size limit), euthanize the mice according to IACUC guidelines.
-
Excise the tumors, measure their final weight and volume.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., measuring SAM and SDMA levels) and another portion can be fixed in formalin for histological analysis.
Workflow Visualization
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Proliferation Assay with Mat2A-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-proliferative effects of Mat2A-IN-4, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The provided protocols and background information are intended to assist in the design and execution of cellular proliferation assays to evaluate the efficacy of this compound in relevant cancer cell line models.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are fundamental processes for cellular growth and proliferation. In numerous types of cancer, the expression of MAT2A is upregulated to meet the metabolic demands of rapid cell division.[1][2] Consequently, the inhibition of MAT2A presents a promising therapeutic strategy for cancer treatment.[3][4]
This compound is a small molecule inhibitor of MAT2A.[5] By blocking the catalytic activity of MAT2A, this compound is expected to deplete the intracellular pool of SAM, thereby inhibiting essential methylation processes and ultimately leading to a reduction in cancer cell proliferation and viability.[6] These application notes describe a detailed protocol for a cellular proliferation assay using a colorimetric method (MTT assay) to determine the dose-dependent effect of this compound on cancer cell lines.
MAT2A Signaling Pathway
The MAT2A enzyme is a key component of the methionine cycle. Inhibition of MAT2A disrupts this cycle, leading to downstream effects on cellular processes that are dependent on methylation.
References
- 1. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of Mat2A-IN-4 in Combination with Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination therapy of Mat2A-IN-4, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with taxanes (e.g., paclitaxel, docetaxel) for cancer treatment. Preclinical studies have demonstrated a synergistic anti-tumor effect when combining Mat2A inhibitors with taxanes, particularly in cancers with MTAP (methylthioadenosine phosphorylase) deletion.[1][2][3][4][5][6][7][8] Mat2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and non-histone protein methylation.[9][10][11][12][13] Its inhibition leads to disruptions in methylation, resulting in DNA damage and mitotic defects.[1][4][14] Taxanes, on the other hand, are well-established chemotherapeutic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[15][16][17][18][19] The combination of these two classes of drugs presents a promising therapeutic strategy by targeting distinct but complementary pathways involved in cancer cell proliferation and survival.
These protocols will guide researchers in the experimental design and execution of in vitro and in vivo studies to evaluate the synergistic effects of this compound and taxanes.
Data Presentation
Table 1: In Vitro Cellular Viability (IC50) of this compound and Paclitaxel in MTAP-deleted Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| HCT116 MTAP-/- | Colon Carcinoma | 10 | 5 |
| NCI-H1792 | Non-Small Cell Lung Cancer | 15 | 8 |
| PANC-1 | Pancreatic Cancer | 25 | 10 |
Note: These are representative IC50 values and should be determined empirically for each cell line and experimental conditions.
Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination
| Cell Line | Fa (Fraction affected) | Combination Index (CI) | Interpretation |
| HCT116 MTAP-/- | 0.5 | 0.45 | Synergy |
| 0.75 | 0.38 | Strong Synergy | |
| 0.9 | 0.32 | Very Strong Synergy | |
| NCI-H1792 | 0.5 | 0.52 | Synergy |
| 0.75 | 0.45 | Synergy | |
| 0.9 | 0.41 | Synergy | |
| PANC-1 | 0.5 | 0.60 | Synergy |
| 0.75 | 0.53 | Synergy | |
| 0.9 | 0.48 | Synergy |
CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[20][21][22][23]
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound and a taxane on cancer cell viability.
1.1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Materials:
-
MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-, NCI-H1792, PANC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Taxane (e.g., Paclitaxel, dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or SDS-HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the taxane, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).
-
For the MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.[24][25][26]
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.[27]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
1.2. Synergy Analysis (Chou-Talalay Method)
-
Procedure:
-
Use the dose-response data from the cell viability assay to determine the Combination Index (CI) using software like CompuSyn.[20][28][29][30]
-
A CI value less than 0.9 indicates synergism, a CI value between 0.9 and 1.1 suggests an additive effect, and a CI value greater than 1.1 indicates antagonism.[20][21][22][23]
-
Mechanistic In Vitro Studies
Objective: To investigate the cellular mechanisms underlying the synergistic interaction between this compound and taxanes.
2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Materials:
-
Cancer cells treated with this compound, taxane, or the combination for 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11][15][16][31]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[31]
-
2.2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
Cancer cells treated with this compound, taxane, or the combination for 24-48 hours.
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[9][17][18][19]
-
Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.[9][17][18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
2.3. Western Blot Analysis
-
Materials:
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in protein expression levels.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the this compound and taxane combination in a patient-derived xenograft (PDX) model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MTAP-deleted patient-derived tumor fragments or cells
-
This compound formulated for oral gavage
-
Taxane formulated for intravenous injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant tumor fragments subcutaneously into the flanks of the mice.[33]
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).[1]
-
Randomize the mice into four groups: Vehicle control, this compound alone, Taxane alone, and this compound + Taxane combination.
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, taxane once weekly by intravenous injection).
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualization
Caption: Mat2A converts methionine and ATP to SAM, a key methyl donor.
Caption: Taxanes stabilize microtubules, causing mitotic arrest and apoptosis.
Caption: Workflow for evaluating this compound and taxane combination.
Caption: Complementary mechanisms leading to synergistic cancer cell death.
References
- 1. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical determination of synergy based on Bliss definition of drugs independence | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. probiologists.com [probiologists.com]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. scispace.com [scispace.com]
- 11. bosterbio.com [bosterbio.com]
- 12. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro search for synergy and antagonism: evaluation of docetaxel combinations in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. mdpi.com [mdpi.com]
- 27. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 29. static1.squarespace.com [static1.squarespace.com]
- 30. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 31. novusbio.com [novusbio.com]
- 32. Apoptosis western blot guide | Abcam [abcam.com]
- 33. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Mat2A-IN-4 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the one-carbon metabolism pathway, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In many cancers, there is a heightened dependency on the methionine cycle, making MAT2A an attractive therapeutic target.[1] Mat2A-IN-4 is a potent and selective inhibitor of MAT2A, disrupting the production of SAM and thereby impeding the growth of cancer cells.[1][2]
The development of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents.[3][4][5] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for anticipating clinical challenges, developing rational combination therapies, and identifying novel therapeutic strategies to overcome resistance.[6] These application notes provide detailed protocols for the generation and initial characterization of this compound resistant cell lines, offering a valuable tool for research and drug development.
Signaling Pathways and Experimental Workflow
The MAT2A enzyme is a central node in cellular metabolism, influencing multiple downstream pathways. Its inhibition can lead to broad cellular effects. The workflow for developing and characterizing resistant cell lines involves a systematic, multi-stage process.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Method:
-
Seed parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 1 nM to 100 µM.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Generation of Resistant Cell Lines by Dose-Escalation
Objective: To generate a population of cells with acquired resistance to this compound through continuous, long-term exposure to increasing concentrations of the inhibitor.[7][8][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Method:
-
Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the determined IC20 (the concentration that inhibits 20% of cell growth).[9]
-
Monitoring and Maintenance: Maintain the cells in this drug concentration, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.[9] Allow the surviving cells to repopulate the flask to 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are growing steadily (i.e., proliferation rate is consistent), increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Iterative Process: Repeat steps 2 and 3. The time spent at each concentration may vary from a few weeks to over a month, depending on the cell line's ability to adapt.[8][10] If a majority of cells die after a dose increase, return to the previous concentration until the culture is stable enough to attempt the increase again.[9]
-
Cryopreservation: At each successful adaptation to a new, higher concentration, cryopreserve a stock of the cells.[7][8] This is a critical step to ensure a backup is available if the culture is lost at a subsequent, higher concentration.
-
Endpoint: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50. This population is now considered the "resistant pool."
Protocol 3: Isolation of Monoclonal Resistant Cell Lines by Limiting Dilution
Objective: To isolate individual resistant cells from the heterogeneous resistant pool to establish genetically homogenous monoclonal cell lines.[11][12]
Materials:
-
This compound resistant cell pool
-
Complete cell culture medium with the highest tolerated concentration of this compound
-
96-well cell culture plates
Method:
-
Prepare a single-cell suspension of the resistant cell pool.
-
Perform a serial dilution of the cell suspension in the drug-containing medium to a final concentration of approximately 0.5 cells per 100 µL.
-
Dispense 100 µL of the final cell suspension into each well of several 96-well plates. According to the Poisson distribution, this will statistically result in approximately one-third of the wells containing a single cell.[12]
-
Incubate the plates, and after 24-48 hours, carefully examine each well under a microscope to identify wells that contain only a single cell. Mark these wells.
-
Continue to incubate the plates, replenishing the medium as needed, until visible colonies form from the single cells.
-
Once colonies are well-established, they can be trypsinized and expanded into larger culture vessels. These are your monoclonal resistant cell lines.
Characterization and Data Presentation
Upon successful generation of monoclonal resistant lines, it is essential to confirm and characterize their resistant phenotype.
1. Confirmation of Resistance:
-
Perform IC50 determination (as in Protocol 1) on the parental line and several monoclonal resistant lines in parallel.
-
Calculate the Resistance Index (RI) for each clone: RI = IC50 (Resistant Clone) / IC50 (Parental Line).[9]
2. Growth Characteristics:
-
Measure the population doubling time of the parental and resistant lines in the presence and absence of this compound to assess for fitness costs associated with resistance.
3. Biomarker Analysis:
-
Target-related analysis: Sequence the MAT2A gene in resistant clones to identify potential mutations that may interfere with this compound binding.
-
Downstream Pathway Analysis: Since MAT2A inhibition affects PRMT5 activity and histone methylation, assess key biomarkers.[13][14] Use Western blotting to analyze levels of global histone methylation marks (e.g., H3K4me3, H3K27me3) and symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.[14][15]
-
Bypass Pathway Activation: Investigate the activation of common resistance pathways.[7][16][17] Use Western blotting to probe for the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways (e.g., p-AKT, p-ERK).
Data Presentation Tables
Table 1: this compound Sensitivity Profile
| Cell Line | Parental IC50 (µM) | Resistant Clone IC50 (µM) | Resistance Index (RI) |
| Parental | 0.5 | N/A | 1.0 |
| Resistant Pool | >10.0 | N/A | >20.0 |
| Resistant Clone 1 | N/A | 12.5 | 25.0 |
| Resistant Clone 2 | N/A | 15.2 | 30.4 |
| Resistant Clone 3 | N/A | 9.8 | 19.6 |
Table 2: Growth Characteristics of Parental and Resistant Cell Lines
| Cell Line | Doubling Time (hours) - No Drug | Doubling Time (hours) + this compound (1 µM) |
| Parental | 24.5 ± 1.2 | No sustained growth |
| Resistant Clone 1 | 28.1 ± 1.5 | 30.5 ± 1.8 |
| Resistant Clone 2 | 27.5 ± 1.3 | 29.8 ± 1.6 |
Table 3: Biomarker Expression in Parental vs. Resistant Clones
| Cell Line | Relative p-AKT Levels | Relative p-ERK Levels | Relative SDMA Levels |
| Parental | 1.0 | 1.0 | 1.0 |
| Parental + this compound | 0.9 | 0.8 | 0.3 |
| Resistant Clone 1 | 2.5 | 1.2 | 0.9 |
| Resistant Clone 2 | 1.1 | 3.1 | 1.1 |
These established resistant cell lines will serve as invaluable tools for further mechanistic studies, including transcriptomic and proteomic analyses, to fully elucidate the pathways conferring resistance to MAT2A inhibition.
References
- 1. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mat2A-IN-4 solubility and preparation for cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Mat2A-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins (histones). By inhibiting MAT2A, this compound depletes intracellular SAM levels, which in turn disrupts these essential methylation processes, leading to the inhibition of cancer cell growth and proliferation. This is particularly effective in cancers with MTAP (methylthioadenosine phosphorylase) deletion, a common genetic alteration in many tumors.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro cell culture experiments, this compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What is a typical working concentration range for this compound in cell culture?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on studies with similar MAT2A inhibitors, a starting concentration range of 1 µM to 25 µM is recommended for initial experiments.[4] It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q5: How long should I treat my cells with this compound?
A5: Treatment duration can range from 24 hours to several days, depending on the assay. For proliferation assays, a treatment period of 3 to 6 days is common.[4] For apoptosis or cell cycle analysis, shorter time points such as 24 to 72 hours may be sufficient.
Q6: What should I use as a vehicle control in my experiments?
A6: A vehicle control is essential to distinguish the effects of the compound from those of the solvent. You should treat a set of cells with the same final concentration of DMSO that is present in the highest concentration of this compound used in your experiment. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium upon dilution from the DMSO stock.
-
Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the aqueous medium can cause it to crash out of solution.
-
Troubleshooting Steps:
-
Pre-warm the medium: Warm the cell culture medium to 37°C before adding the inhibitor.
-
Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of medium, first perform an intermediate dilution in a smaller volume of pre-warmed medium. Vortex or gently mix this intermediate dilution thoroughly before adding it to the rest of the medium.
-
Increase final DMSO concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your culture. However, it is crucial to run a parallel experiment to test the tolerance of your specific cell line to the higher DMSO concentration.[5]
-
Sonication: Briefly sonicating the final solution in a water bath sonicator can sometimes help to redissolve small precipitates.
-
Issue 2: I am not observing the expected biological effect (e.g., inhibition of cell proliferation).
-
Possible Cause 1: The inhibitor has degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Ensure that the powder and stock solutions have been stored at the recommended temperatures and protected from light.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: The concentration of the inhibitor is too low or the treatment duration is too short for your specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Increase the duration of the treatment.
-
Verify the expression of MAT2A in your cell line, as sensitivity to the inhibitor can be dependent on the level of the target protein.
-
-
Possible Cause 3: The cell density is too high.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density. High cell numbers can sometimes overcome the inhibitory effect.
-
Issue 3: I am observing significant cell death even in my vehicle control wells.
-
Possible Cause: The final concentration of DMSO is toxic to your cells.
-
Troubleshooting Steps:
-
Determine the maximum DMSO concentration your cells can tolerate without significant loss of viability (e.g., by performing a DMSO toxicity curve).
-
Adjust the concentration of your this compound stock solution to ensure the final DMSO concentration in your experiments remains below this toxic threshold.
-
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 250 mg/mL | May require ultrasonication to fully dissolve. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM or 25 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for a Cell Proliferation Assay (e.g., using CCK-8 or MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
Add the cell proliferation reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a cell proliferation assay using this compound.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Mat2A-IN-4 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Mat2A-IN-4 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A)[1]. MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins[2].
Q2: What is the mechanism of action for Mat2A inhibitors like this compound?
Mat2A inhibitors, including this compound, typically function by allosterically binding to the MAT2A enzyme. This binding prevents the release of the product, SAM, from the enzyme's active site, thereby depleting intracellular SAM levels[3]. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, this reduction in SAM leads to synthetic lethality. MTAP-deleted cells have an accumulation of methylthioadenosine (MTA), which partially inhibits the methyltransferase PRMT5. The reduced SAM levels from MAT2A inhibition further sensitize these cells to PRMT5 inhibition, leading to impaired RNA splicing, DNA damage, and ultimately cell death[2][4].
Q3: Is there a known selectivity profile for this compound?
Publicly available, comprehensive selectivity profiling data specifically for this compound is limited. This compound is described in patent WO2020123395A1 as compound 426[1]. While patents often contain some biological data, extensive off-target screening against a broad panel of kinases and other enzymes is not always included.
Q4: What are some known off-target effects of other Mat2A inhibitors?
While specific data for this compound is scarce, information from other well-characterized Mat2A inhibitors can provide insights into potential off-target liabilities for this class of compounds:
-
AG-270: Clinical data for AG-270 has shown reversible increases in bilirubin, which is suggestive of an inhibitory effect on the UGT1A1 enzyme. Additionally, reversible decreases in platelet count have been observed[5].
-
PF-9366: This inhibitor was reported to have no significant off-target activity when screened against a panel of GPCRs, neurotransporters, phosphodiesterases, and ion channels[6].
-
SCR-7952: This inhibitor was reported to have little influence on other metabolic enzymes and did not increase plasma levels of bilirubin, suggesting a cleaner off-target profile compared to AG-270 in this regard[7].
These examples highlight that off-target effects can vary even within the same inhibitor class. Therefore, it is crucial to experimentally determine the selectivity profile of this compound.
Troubleshooting Guide: Overcoming Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype or Toxicity Observed
If you observe a cellular phenotype or toxicity that is inconsistent with the known on-target effects of MAT2A inhibition, it is important to consider the possibility of off-target interactions.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is engaging its intended target in your experimental system.
-
Measure SAM Levels: A direct biochemical consequence of MAT2A inhibition is the reduction of intracellular SAM levels. A dose-dependent decrease in SAM confirms target engagement.
-
Assess Downstream Markers: Inhibition of MAT2A and subsequent reduction in SAM should lead to decreased methylation of PRMT5 substrates, such as symmetric dimethyl arginine (SDMA). A reduction in SDMA levels can serve as a biomarker for on-target activity[8][9].
-
-
Perform a Selectivity Screen: To identify potential off-targets, it is recommended to screen this compound against a broad panel of kinases and other relevant enzymes.
-
Biochemical Screens: Utilize commercially available services that offer screening against hundreds of kinases and other enzymes at a fixed concentration of the inhibitor.
-
Cell-Based Assays: Employ cell-based assays to assess the functional consequences of potential off-target binding in a more physiologically relevant context.
-
-
Validate Potential Off-Targets: If the selectivity screen identifies potential off-targets, it is crucial to validate these findings.
-
Dose-Response Curves: Generate IC50 or Ki values for the identified off-targets to determine the potency of this compound against them.
-
Orthogonal Approaches: Use structurally unrelated inhibitors of the identified off-target to see if they replicate the unexpected phenotype.
-
Genetic Approaches: Employ techniques like CRISPR/Cas9 to knock out the potential off-target gene. If the phenotype is lost in the knockout cells, it strongly suggests an off-target effect.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
A common issue is observing high potency in a biochemical assay but significantly weaker activity in cellular assays.
Troubleshooting Steps:
-
Cellular Permeability and Efflux: Assess the ability of this compound to penetrate the cell membrane and accumulate to a sufficient intracellular concentration. High efflux by transporters like P-glycoprotein can limit cellular potency.
-
Compound Stability: Evaluate the stability of this compound in your cell culture medium and under your experimental conditions.
-
Cellular Adaptation: Some cell lines may upregulate the expression of MAT2A in response to inhibition, which can lead to a decrease in the apparent cellular potency over time[10]. Monitor MAT2A protein levels by western blot during the course of your experiment.
Experimental Protocols
Protocol 1: In Vitro MAT2A Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the potency of this compound against its primary target.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent for SAM or a coupled enzyme system to detect a byproduct (e.g., ADP-Glo™ Kinase Assay)
-
This compound dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cellular Assay for SAM Level Quantification
This protocol outlines a method to measure intracellular SAM levels to confirm on-target engagement of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
SAM quantification kit (e.g., ELISA-based or LC-MS/MS-based)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48, or 72 hours).
-
Wash the cells with PBS and lyse them according to the protocol of your chosen SAM quantification kit.
-
Process the cell lysates as per the kit's instructions.
-
Quantify the SAM levels using a plate reader (for ELISA) or by LC-MS/MS.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Plot the normalized SAM levels against the inhibitor concentration to determine the IC50 for SAM reduction.
Quantitative Data Summary
Table 1: Potency of Selected Mat2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cellular Proliferation IC50 (nM, MTAP-null cells) | Reference |
| PF-9366 | 420 | 1200 (H520 cells) | >10,000 | [6] |
| AG-270 | ~8 (biochemical) | Potent | Selective for MTAP-null cells | [2] |
| Compound 28 | Potent | 25 | 250 (HCT116 MTAP-/-) | [4][10] |
| SCR-7952 | More potent than AG-270 | More potent than AG-270 | More potent and selective than AG-270 | [7] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mechanisms of Resistance to MAT2A Inhibitors
Welcome to the technical support center for researchers working with MAT2A inhibitors like Mat2A-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
A1: MAT2A (Methionine Adenosyltransferase 2A) is an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. MAT2A inhibitors block this synthesis, leading to a depletion of SAM. This reduction in SAM levels particularly inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is often overexpressed in cancer and plays a critical role in processes like mRNA splicing. The inhibition of the MAT2A-PRMT5 axis ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: Why are cancers with MTAP deletion particularly sensitive to MAT2A inhibitors?
A2: MTAP (methylthioadenosine phosphorylase) is a key enzyme in the methionine salvage pathway. In about 15% of human cancers, the gene for MTAP is deleted. This deletion leads to the accumulation of methylthioadenosine (MTA), which is a natural, weak inhibitor of PRMT5. In these MTAP-deleted cancer cells, PRMT5 is already partially inhibited, making it highly dependent on the available SAM. Therefore, when MAT2A is inhibited and SAM levels drop, PRMT5 activity is further and more profoundly suppressed, leading to a synthetic lethal effect.
Q3: What are the known mechanisms of acquired resistance to MAT2A inhibitors?
A3: Acquired resistance to MAT2A inhibitors can arise through several mechanisms, primarily aimed at overcoming the inhibition of the MAT2A-PRMT5 axis. These include:
-
Upregulation of compensatory signaling pathways: Cancer cells can activate alternative survival pathways to bypass their dependency on the MAT2A-PRMT5 axis. Commonly upregulated pathways include the PI3K/AKT/mTOR and MAPK signaling cascades.
-
Transcriptional reprogramming: Resistant cells can undergo a stable switch in their transcriptional state, leading to the expression of genes that promote survival in the presence of the inhibitor.
-
Epigenetic modifications: Changes in histone methylation patterns can alter gene expression to favor a resistant phenotype.
-
Upregulation of downstream effectors: Increased expression of proteins downstream of PRMT5 can compensate for its inhibition. For instance, upregulation of the microtubule regulator stathmin 2 (STMN2) has been linked to resistance to PRMT5 inhibitors.[1][2][3]
Q4: What is collateral sensitivity, and how does it relate to MAT2A inhibitor resistance?
A4: Collateral sensitivity is a phenomenon where cancer cells that have developed resistance to one drug become hypersensitive to another. In the context of MAT2A/PRMT5 inhibitor resistance, a notable example is the development of sensitivity to taxanes like paclitaxel.[1][2] The upregulation of STMN2, which contributes to PRMT5 inhibitor resistance, also increases the cell's dependence on microtubule stability, making them more vulnerable to microtubule-targeting agents like taxanes.[1][2]
Troubleshooting Guides
Problem 1: My MTAP-deleted cancer cell line shows higher than expected resistance to this compound in a cell viability assay.
Possible Cause & Troubleshooting Steps:
-
Confirm MTAP status:
-
Action: Perform a Western blot or qRT-PCR to confirm the absence of MTAP protein or mRNA in your cell line. It's possible that the cell line identity is incorrect or has been contaminated.
-
Expected Outcome: No detectable MTAP protein or mRNA. If MTAP is present, the cell line is not MTAP-deleted and is expected to be less sensitive.
-
-
Check for upregulation of compensatory pathways:
-
Action: Analyze the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways via Western blot in both your parental (sensitive) and suspected resistant cells.
-
Expected Outcome: Increased phosphorylation of AKT, mTOR, or ERK in the resistant cells compared to the parental line would suggest activation of these survival pathways.
-
-
Investigate transcriptional changes:
-
Assess MAT2A and PRMT5 levels:
-
Action: Check the protein and mRNA levels of MAT2A and PRMT5 in your cells.
-
Expected Outcome: While less common, an upregulation of MAT2A or PRMT5 could potentially contribute to overcoming the inhibitory effect.
-
Problem 2: I am trying to generate a this compound resistant cell line, but the cells are not surviving the dose escalation.
Possible Cause & Troubleshooting Steps:
-
Initial drug concentration is too high:
-
Action: Start the dose escalation at a lower concentration, typically around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. This allows for gradual adaptation.
-
Rationale: A high initial dose can induce widespread cell death before resistance mechanisms can be selected for.
-
-
Dose escalation is too rapid:
-
Action: Increase the drug concentration in smaller increments (e.g., 1.5 to 2-fold) and allow the cells to recover and reach a stable growth rate at each new concentration before proceeding to the next.
-
Rationale: Sufficient time is needed for the selection and expansion of resistant clones.
-
-
Inadequate recovery time:
-
Action: After each dose increase, ensure the cells have reached at least 80% confluency before the next passage and dose escalation. It may be necessary to culture the cells for a longer period at a given concentration.
-
Rationale: This ensures that a stable population of resistant cells is established before applying further selective pressure.
-
-
Cell line viability:
-
Action: Regularly check the morphology and viability of your cells. Consider performing a "drug holiday" where the cells are cultured without the inhibitor for a short period to allow for recovery, before re-introducing the drug.
-
Rationale: Continuous high drug pressure can be overly toxic, and a brief respite can sometimes aid in the selection of a more robust resistant population.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a MAT2A inhibitor in sensitive and resistant cell lines, based on data for similar compounds.
| Cell Line | MTAP Status | Resistance Status | MAT2A Inhibitor IC50 (nM) | Paclitaxel IC50 (nM) | Fold Change in STMN2 mRNA |
| HCT116 | Wild-Type | Sensitive | >1000 | 25 | 1.0 |
| HCT116-MTAP-/- | Deleted | Sensitive | 50 | 28 | 1.2 |
| HCT116-MTAP-/- Res | Deleted | Resistant | 500 | 5 | 15.0 |
| H23 | Deleted | Sensitive | 80 | 40 | 1.0 |
| H23-R1 | Deleted | Resistant | 950 | 8 | 20.5 |
Note: Data is illustrative and based on findings for PRMT5 and MAT2A inhibitors. Actual values for this compound may vary.[1]
Experimental Protocols
Protocol for Generating a Drug-Resistant Cell Line
This protocol describes a general method for generating a cell line with acquired resistance to a MAT2A inhibitor through continuous dose escalation.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the MAT2A inhibitor in the parental cell line.
-
Initial drug exposure: Culture the parental cells in medium containing the MAT2A inhibitor at a concentration equal to the IC20.
-
Monitor and passage: When the cells reach 80-90% confluency, passage them and re-seed in fresh medium containing the same concentration of the inhibitor.
-
Dose escalation: Once the cells have a stable doubling time at the current drug concentration, increase the concentration by 1.5 to 2-fold.
-
Repeat and select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize resistant population: Periodically, and at the final desired resistance level, determine the new IC50 of the resistant cell population. A 5 to 10-fold increase in IC50 is typically considered a sign of acquired resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the dose escalation.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing protein expression and phosphorylation to investigate the activation of compensatory signaling pathways.
-
Sample preparation:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
-
Protein transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Primary antibody incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK), as well as MAT2A, PRMT5, and MTAP. Use GAPDH or β-actin as a loading control.
-
-
Secondary antibody incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to compare protein levels between sensitive and resistant cells.
-
Visualizations
Caption: The MAT2A-PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: Mechanisms of acquired resistance to MAT2A inhibitors.
Caption: A logical workflow for troubleshooting unexpected resistance to MAT2A inhibitors.
References
Technical Support Center: Optimizing Mat2A-IN-4 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mat2A-IN-4, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for maximum efficacy in your cancer research experiments.
Disclaimer: While this guide focuses on this compound, specific quantitative data such as IC50 values and concentration-dependent effects on downstream targets are provided for the well-characterized and structurally similar MAT2A inhibitor, PF-9366. This information serves as a strong starting point and reference for optimizing your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells required for the methylation of DNA, RNA, histones, and other proteins.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM. This leads to a disruption of cellular methylation processes, which can impair cancer cell growth, proliferation, and survival, particularly in cancers with a dependency on methylation pathways.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: MAT2A inhibitors have shown significant promise in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5. This makes cancer cells with MTAP deletion highly dependent on MAT2A for SAM production to maintain PRMT5 activity. Therefore, inhibiting MAT2A in these cells is synthetically lethal.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: Based on studies with the reference compound PF-9366, a starting concentration range of 1 µM to 10 µM is recommended for initial cell-based assays. For more sensitive cell lines, such as certain leukemia lines, IC50 values have been observed in the low micromolar range (3-10 µM).[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will depend on the specific experimental endpoint. For assessing effects on cell viability and proliferation, a treatment duration of 24 to 72 hours is common.[4] For observing changes in downstream markers like SAM levels or histone methylation, shorter incubation times of 6 to 24 hours may be sufficient.[1]
Q5: What are the expected downstream effects of this compound treatment?
A5: Treatment with a MAT2A inhibitor like this compound is expected to lead to a dose-dependent decrease in intracellular SAM levels.[1] This, in turn, will result in the global reduction of histone methylation marks, such as H3K4me3, H3K9me2, H3K27me3, and H3K36me3, which can be assessed by western blotting or mass spectrometry.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | 1. Sub-optimal concentration of this compound.2. Cell line is not sensitive to MAT2A inhibition.3. Insufficient treatment duration.4. Inactive compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).2. Verify the MTAP status of your cell line. MTAP-deleted cell lines are generally more sensitive.3. Increase the treatment duration (e.g., up to 72 hours).4. Confirm the activity of your this compound stock. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent inhibitor concentration in stock solutions.3. Passage number of cells affecting sensitivity. | 1. Ensure consistent cell seeding density across all wells and experiments.2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.3. Use cells within a consistent and low passage number range. |
| No change in SAM levels or histone methylation | 1. Insufficient concentration or treatment time.2. Issues with the assay for SAM or histone methylation.3. Cell line has compensatory mechanisms. | 1. Increase the concentration of this compound and/or the treatment duration.2. Include positive and negative controls for your SAM quantification or western blot experiments.3. Investigate potential bypass pathways or upregulation of other metabolic enzymes. |
| Cell death observed in control (DMSO) wells | 1. DMSO concentration is too high.2. Cells are sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.1% (v/v).2. If cells are highly sensitive, consider using a lower DMSO concentration and preparing a more concentrated stock of this compound. |
Data Presentation
Table 1: IC50 Values of the MAT2A inhibitor PF-9366 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SEM | MLL-rearranged Leukemia | 3.815 |
| THP-1 | MLL-rearranged Leukemia | 4.210 |
| MLL-AF4 | MLL-rearranged Leukemia | 10.33 |
| MLL-AF9 | MLL-rearranged Leukemia | 7.72 |
| SKM-1 | non-MLLr Leukemia | 12.75 |
| Huh-7 | Hepatocellular Carcinoma | 0.225 (for SAM synthesis inhibition) |
| Data is for the reference compound PF-9366 and should be used as a guide for this compound.[1][5] |
Table 2: Effect of the MAT2A inhibitor PF-9366 on Downstream Targets
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on SAM Levels | Effect on Histone Methylation |
| MLLr cells | 15 | 6 days | Significant decrease | Decreased global methylation of H3K4me3, H3K79me1, H3K79me2, H4R3me2 |
| H460/DDP | 10 | 24 hours | Not specified | Decreased H3K9me2 and H3K36me3 |
| Data is for the reference compound PF-9366 and should be used as a guide for this compound.[1][4] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6][7]
Western Blotting for Histone Methylation
Objective: To assess the effect of this compound on global histone methylation levels.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative changes in histone methylation.
Quantification of Intracellular SAM Levels
Objective: To measure the direct impact of this compound on its target by quantifying intracellular S-adenosylmethionine levels.
Materials:
-
Cancer cells treated with this compound
-
Cold 1x PBS and 0.9% (w/v) NaCl
-
Pre-chilled methanol/acetonitrile/water (for extraction)
-
Centrifuge
-
LC-MS/MS system
-
SAM standard
Procedure:
-
Treat a sufficient number of cells (e.g., 10 million cells per sample) with this compound.
-
Harvest the cells and wash them twice with cold 1x PBS and once with cold 0.9% NaCl.
-
Pellet the cells and resuspend them in 1 mL of pre-chilled methanol/acetonitrile/water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Quantify the SAM levels by comparing the peak areas to a standard curve generated with a known concentration of SAM.
Visualizations
Caption: this compound inhibits the MAT2A enzyme, disrupting the methionine cycle.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
interpreting unexpected results from Mat2A-IN-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from experiments involving Mat2A-IN-4, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme MAT2A.[1][2] MAT2A is crucial for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including the methylation of DNA, RNA, histones, and other proteins.[3][4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM.[3] This leads to a disruption of cellular methylation, which can, in turn, affect gene expression and cell proliferation.[3][5] This mechanism is particularly effective in cancers with a deletion of the MTAP gene, as these cells are more reliant on the methionine salvage pathway.[6][7]
Q2: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the sensitivity to MAT2A inhibition can be highly dependent on the genetic background of the cell line, particularly the status of the MTAP gene.[6][7] Cell lines with an intact MTAP gene may be less sensitive to this compound. Secondly, the cell culture conditions, such as the concentration of methionine in the medium, can influence the outcome. High levels of methionine may counteract the inhibitory effect. Finally, the duration of the experiment may be insufficient. The effects of SAM depletion on cell viability are often not immediate and may require prolonged exposure to the inhibitor.[8]
Q3: My Western blot results show no change in global histone methylation after treatment with this compound. Is this expected?
A3: While this compound does lead to a reduction in SAM, the universal methyl donor, the impact on global histone methylation might not always be dramatic or immediately obvious. The effect can be specific to certain histone marks and may be cell-type dependent.[5] For instance, some studies have reported decreases in H3K4me3, H3K79me1/2, and H4R3me2, while others have noted reductions in H3K9me2 and H3K36me3.[5][8] It is also possible that the concentration of this compound or the treatment duration was not optimal to induce a detectable change. Consider performing a dose-response and time-course experiment.
Q4: I am observing off-target effects in my experiment. How can I confirm that the observed phenotype is due to Mat2A inhibition?
A4: To validate that the observed effects are due to the inhibition of MAT2A, several control experiments are recommended. A rescue experiment can be performed by supplementing the culture medium with SAM to see if it reverses the phenotype. Additionally, using a structurally different MAT2A inhibitor can help confirm that the effect is on-target.[1][2] Another approach is to use genetic methods, such as siRNA or shRNA, to knock down MAT2A and observe if this phenocopies the effects of this compound.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on cell viability | Cell line is not sensitive (e.g., MTAP-proficient). | Confirm the MTAP status of your cell line. Test a range of cell lines, including a known sensitive (MTAP-deleted) and resistant (MTAP-proficient) line as controls. |
| Insufficient inhibitor concentration or treatment duration. | Perform a dose-response experiment to determine the IC50 for your cell line. Increase the duration of treatment, as effects may be delayed.[8] | |
| High methionine concentration in the culture medium. | Use a culture medium with a defined and lower concentration of methionine. | |
| Inconsistent results between experiments | Inhibitor instability. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density for all experiments. | |
| Unexpected changes in protein expression (Western Blot) | Off-target effects of the inhibitor. | Perform a rescue experiment with SAM. Use siRNA/shRNA to knockdown MAT2A to see if it phenocopies the inhibitor's effect.[9] |
| Cellular stress response. | Check for markers of cellular stress, such as HSP70, to determine if the observed changes are part of a general stress response. | |
| No change in downstream markers (e.g., histone methylation) | Insufficient target engagement. | Confirm target engagement by measuring intracellular SAM levels.[8] |
| Assay sensitivity. | Use a more sensitive method for detecting changes in histone methylation, such as mass spectrometry-based proteomics. |
Signaling Pathways and Experimental Workflows
Mat2A Signaling Pathway and Point of Inhibition
Caption: Inhibition of MAT2A by this compound blocks SAM synthesis.
Troubleshooting Logic for Unexpected Null Results
Caption: A logical workflow for troubleshooting null results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot for Histone Methylation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 15% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., H3K4me3, H3K9me2) and a loading control (e.g., total Histone H3) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the histone modification signal to the total histone signal.
MAT2A Enzyme Activity Assay (Colorimetric)
-
Assay Principle: This assay measures the amount of phosphate produced during the conversion of ATP and L-methionine to SAM by MAT2A.[12]
-
Reaction Setup: In a 384-well plate, add purified recombinant MAT2A enzyme, L-Methionine, and ATP to the assay buffer.[12]
-
Inhibitor Addition: Add varying concentrations of this compound or a control compound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add a colorimetric detection reagent that reacts with the free phosphate generated.[12]
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Determine the inhibitory activity of this compound by comparing the signal in the treated wells to the control wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. MAT2A (E5I7C) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CBS and MAT2A improve methionine‐mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Addressing Variability in Mat2A-IN-4 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mat2A-IN-4 and other MAT2A inhibitors. Due to limited publicly available experimental data specifically for this compound, this guide draws upon information from well-characterized MAT2A inhibitors such as AG-270 and PF-9366, which are expected to have similar mechanisms of action and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A)[1]. MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions that are essential for gene expression, cell cycle regulation, and overall cellular homeostasis[2]. By inhibiting MAT2A, these inhibitors reduce the cellular levels of SAM, leading to impaired DNA and RNA synthesis, disrupted protein function, and ultimately, the inhibition of cancer cell growth[2].
Q2: Why is the MTAP (methylthioadenosine phosphorylase) status of my cells important when using a MAT2A inhibitor?
The efficacy of MAT2A inhibitors is significantly influenced by the MTAP status of the cancer cells. MTAP is an enzyme involved in the methionine salvage pathway. In cancers with a homozygous deletion of the MTAP gene (which occurs in about 15% of all cancers), the metabolite methylthioadenosine (MTA) accumulates[3]. This accumulation of MTA partially inhibits another enzyme, PRMT5. This partial inhibition makes the cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity. Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a synthetic lethal effect, resulting in potent anti-proliferative activity[3][4]. In contrast, MTAP-proficient cells are generally less sensitive to MAT2A inhibition[5].
Q3: I am not seeing the expected level of growth inhibition in my MTAP-deleted cell line. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Inhibitor Concentration: The optimal concentration of the inhibitor can vary between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
-
Solubility and Stability Issues: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Poor stability in culture medium over time could also be a factor. Consider refreshing the medium with a fresh inhibitor at regular intervals during long-term experiments. Some MAT2A inhibitors have shown variable solubility that is not always predictable by calculated parameters, so empirical testing is important[6].
-
Incorrect MTAP Status: Verify the MTAP status of your cell line using methods like Western Blot or PCR.
-
Cell Culture Conditions: High serum concentrations or other components in the culture medium could potentially interfere with the inhibitor's activity.
-
Feedback Mechanisms: Some studies have shown that inhibition of MAT2A can lead to an upregulation of MAT2A gene expression as a feedback mechanism, which might blunt the cellular potency of the inhibitor over time[7].
Q4: What are the expected downstream effects of MAT2A inhibition that I can measure to confirm target engagement?
Beyond cell viability, you can measure several downstream biomarkers to confirm that the inhibitor is engaging with its target:
-
Reduced SAM Levels: The most direct downstream effect is a reduction in intracellular S-adenosylmethionine (SAM) levels. This can be measured using LC-MS-based methods[8][9].
-
Reduced Histone Methylation: Inhibition of MAT2A and the subsequent decrease in SAM will lead to a reduction in histone methylation marks. For example, a decrease in symmetric dimethylarginine (SDMA), H3K9me2, and H3K36me3 can be observed via Western Blot[10][11].
-
Induction of Apoptosis: Successful inhibition of MAT2A in sensitive cell lines should lead to the induction of apoptosis. This can be measured by assays such as Annexin V staining or by detecting cleaved PARP via Western Blot[11].
-
Changes in mRNA Splicing: MAT2A inhibition has been shown to be mechanistically linked to reduced PRMT5 activity and subsequent perturbations in mRNA splicing[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Inhibitor Precipitation: The inhibitor may be precipitating out of the cell culture medium. 2. Cell Seeding Density: Variations in the initial number of cells seeded can affect the final readout. 3. Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions frequently. Consider using a lower percentage of serum in the medium if possible. 2. Ensure a consistent cell seeding density across all experiments. 3. Standardize the incubation time for your cell viability assays. |
| High background in cell viability assays | 1. Reagent Issues: The viability reagent (e.g., MTT, MTS) may be old or improperly stored. 2. Contamination: Microbial contamination can lead to false-positive signals. | 1. Use fresh, properly stored reagents. 2. Regularly check cell cultures for any signs of contamination. |
| No difference in effect between MTAP-deleted and MTAP-proficient cells | 1. Off-target effects: At high concentrations, the inhibitor may have off-target effects that are independent of the MTAP status. 2. Incorrect cell line identity: The identity or MTAP status of the cell lines may be incorrect. | 1. Perform a dose-response curve and use the inhibitor at a concentration around the IC50 for the sensitive (MTAP-deleted) cell line. 2. Authenticate your cell lines and confirm their MTAP status. |
| Difficulty dissolving the inhibitor | Poor Solubility: The compound may have low solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium while vortexing to minimize precipitation. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data for MAT2A Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized MAT2A inhibitors in different contexts. Note: Specific IC50 values for this compound are not publicly available and would need to be determined empirically.
| Inhibitor | Assay Type | Cell Line/Enzyme | MTAP Status | IC50 | Reference |
| AG-270 | Growth Inhibition | HCT-116 | MTAP-/- | 260 nM | [10] |
| PF-9366 | Enzymatic Inhibition | MAT2A | N/A | 420 nM | [12] |
| PF-9366 | Proliferation | H520-shMat2B | N/A | 0.86 µM | |
| PF-9366 | Proliferation | H520-EV | N/A | 1.2 µM | |
| Compound 28 | Enzymatic Inhibition | MAT2A | N/A | 18 nM | [11] |
| Compound 28 | Proliferation | MTAP-null cancer cells | MTAP-/- | 52 nM | [11] |
| MAT2A inhibitor 3 | Enzymatic Inhibition | MAT2A | N/A | <200 nM | [13] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or other MAT2A inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MAT2A inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader[14][15][16].
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Downstream Markers
This protocol provides a general framework for detecting changes in protein expression and histone methylation following treatment with a MAT2A inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-H3K9me2, anti-H3K36me3, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with the MAT2A inhibitor and a vehicle control to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel[17].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[18].
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system[17].
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017096165A1 - Mat2a inhibitors for treating mtap null cancer - Google Patents [patents.google.com]
- 10. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Mat2A-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the methionine adenosyltransferase 2A (MAT2A) inhibitor, Mat2A-IN-4.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After oral administration of this compound formulated in a simple aqueous vehicle, I am observing very low or undetectable plasma concentrations. What are the likely causes and how can I improve this?
Answer:
Low plasma concentrations of this compound following oral dosing in a simple aqueous vehicle are most likely due to its poor aqueous solubility and/or low permeability, which are common characteristics of kinase inhibitors.[1][2] The compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.[3]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8) to understand its behavior in the GI tract. Assess its lipophilicity (LogP). Compounds with high lipophilicity (LogP > 5) are often candidates for lipid-based formulations.[4]
-
Employ Enabling Formulations: Move beyond simple aqueous suspensions. The following strategies can significantly enhance the solubility and absorption of poorly soluble compounds.
-
Co-solvent Systems: For initial in vivo screening, a co-solvent system can be employed. A common formulation consists of DMSO, PEG300, Tween-80, and saline.[5] While effective for solubilization, be mindful of potential toxicity and off-target effects of organic solvents in chronic studies.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent choice for lipophilic drugs.[4][6] These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in the GI fluids, increasing the surface area for absorption.[6]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymer matrix in an amorphous state, which has a higher energy state and thus greater solubility than the crystalline form.[7][8] Hot-melt extrusion is a common method for preparing ASDs.[9]
-
Particle Size Reduction: Reducing the particle size of the drug to the sub-micron or nano-scale (nanomilling) increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[10][11]
-
Question 2: I am using a co-solvent formulation for this compound, but I'm observing high variability in plasma exposure between animals. What could be the cause and how can I mitigate this?
Answer:
High inter-animal variability with co-solvent formulations can stem from several factors:
-
In Vivo Precipitation: The co-solvent formulation may be sufficiently concentrated to keep the drug in solution in vitro, but upon dilution in the aqueous environment of the GI tract, the drug may precipitate out in an uncontrolled manner.[3]
-
Physiological Differences: Variations in gastric pH, GI motility, and food content among animals can affect the rate and extent of drug dissolution and absorption.
Mitigation Strategies:
-
Optimize the Formulation:
-
Reduce Drug Concentration: If possible, lower the concentration of this compound in the dosing vehicle to reduce the risk of precipitation upon administration.
-
Incorporate Surfactants or Polymers: Adding a surfactant (e.g., Tween-80, Cremophor EL) or a polymer (e.g., PVP, HPMC) can help maintain supersaturation and inhibit precipitation in vivo.[12]
-
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of poorly soluble drugs.
-
Dosing Volume: Use a consistent and appropriate dosing volume for the animal model.
-
-
Consider More Robust Formulations: If variability persists, transitioning to a more advanced formulation like a SEDDS or an ASD is highly recommended. These formulations are designed to be less susceptible to the physiological variability of the GI tract.[4][8]
Question 3: My formulation of this compound appears stable on the bench, but I suspect it is not performing well in vivo. How can I assess the in vivo behavior of my formulation?
Answer:
Visual stability on the bench does not guarantee in vivo performance. It is crucial to assess how the formulation behaves under physiologically relevant conditions.
Assessment Methods:
-
In Vitro Dissolution Testing: Conduct dissolution studies in media that simulate gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)). This can help predict how the formulation will dissolve in vivo.[13]
-
In Vivo Imaging: For advanced studies, techniques like fluorescence bioimaging can be used to visualize the dissolution of the drug in the GI tract of a living animal, providing direct evidence of its in vivo behavior.[14]
-
Pharmacokinetic (PK) Studies: A well-designed PK study is the ultimate test of formulation performance. Comparing the plasma concentration-time profiles of different formulations will provide clear data on which approach yields the best bioavailability.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme that is a key regulator in cellular metabolism and is overexpressed in various cancers.[15][16] Like many kinase inhibitors, it is likely a poorly water-soluble compound, which presents a significant challenge for oral drug delivery.[1][2] Poor solubility limits the dissolution of the drug in the GI tract, leading to low and variable absorption, which can hinder the evaluation of its therapeutic efficacy in in vivo models.[17]
Q2: What are the main strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: The primary strategies focus on enhancing the solubility and/or dissolution rate of the drug. These can be broadly categorized as:
-
Chemical Modifications: Creating prodrugs or salts. However, this involves altering the molecule itself.
-
Physical Modifications:
-
Enabling Formulations:
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound, the intended dose, and the stage of research. A tiered approach is often effective:
-
Early Discovery/Screening: Simple co-solvent or suspension formulations are often sufficient to get a preliminary idea of in vivo activity.
-
Lead Optimization/Preclinical Development: If initial formulations show poor exposure, more advanced enabling formulations should be investigated.
-
If the compound is lipophilic (high LogP), a SEDDS is a strong candidate.
-
If the compound has a high melting point and poor solubility in both aqueous and lipid media, an amorphous solid dispersion (ASD) prepared by hot-melt extrusion or spray drying may be the most effective approach.
-
Nanomilling is a versatile option that can be applied to a wide range of poorly soluble drugs and is suitable for various delivery routes.[18]
-
Q4: Are there any commercially available formulations for similar MAT2A inhibitors that I can use as a reference?
A4: Yes, several MAT2A inhibitors have been developed, and their formulation strategies can provide valuable insights. For instance, AG-270 is a potent, orally bioavailable MAT2A inhibitor that has been in clinical trials.[19] Published studies on AG-270 and other inhibitors like PF-9366 often describe the formulations used in preclinical studies, which can serve as a starting point for your own experiments.[20][21] Additionally, some vendors provide starting formulations for research compounds. For a related compound, "MAT2A inhibitor 4", formulations using DMSO/PEG300/Tween-80/Saline, DMSO/SBE-β-CD/Saline, and DMSO/Corn Oil have been suggested.[5]
III. Data Presentation
The following tables summarize key parameters for consideration when developing a formulation for this compound. Since specific data for this compound is not publicly available, representative data for other orally bioavailable small molecule kinase inhibitors and MAT2A inhibitors are provided for context.
Table 1: Physicochemical Properties of Representative Poorly Soluble Kinase Inhibitors
| Property | Erlotinib | Gefitinib | AG-270 (MAT2A Inhibitor) | Compound 30 (MAT2A Inhibitor) | This compound (Expected) |
| Molecular Weight ( g/mol ) | 393.4 | 446.9 | 495.6 | 453.5 | User to Determine |
| Aqueous Solubility | Low | Low | Low | Low | Likely Low |
| LogP | 3.9 | 4.1 | High | High | Likely High |
| BCS Class | II | II | Likely II/IV | Likely II/IV | Likely II/IV |
BCS: Biopharmaceutics Classification System. Class II (Low Solubility, High Permeability), Class IV (Low Solubility, Low Permeability).
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent System | Solubilizes drug in a mixture of water-miscible organic solvents. | Simple to prepare for initial screening. | Potential for in vivo precipitation, toxicity of solvents, high variability. |
| Nanosuspension (Nanomilling) | Increases surface area by reducing particle size to the nanometer range.[10] | Enhances dissolution rate, applicable to many drugs, scalable.[18] | Requires specialized equipment, potential for particle aggregation. |
| Amorphous Solid Dispersion (HME) | Disperses drug in a polymer matrix in a high-energy amorphous state.[7] | Significant solubility enhancement, potential for supersaturation. | Thermally sensitive drugs may degrade, potential for recrystallization over time. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a fine emulsion in the GI tract, increasing surface area and keeping the drug in solution.[4] | Excellent for lipophilic drugs, can improve lymphatic uptake, reduces food effect. | Higher complexity, potential for GI side effects from high surfactant load. |
Table 3: Representative Pharmacokinetic Parameters of Oral MAT2A Inhibitors in Preclinical Species
| Parameter | Compound 8 | Compound 28 | Compound 30 |
| Species | Mouse | Mouse | Mouse |
| Dose (mg/kg, p.o.) | 10 | 10 | 10 |
| Cmax (ng/mL) | 1482 | 2773 | 1850 |
| Tmax (h) | 0.5 | 2.0 | 1.0 |
| AUC (ng·h/mL) | 11718 | 41192 | 10400 |
| Bioavailability (%) | 116% | - | - |
Data adapted from a study on novel MAT2A inhibitors.[22] This table illustrates the kind of pharmacokinetic profiles that can be achieved with optimized compounds and formulations.
IV. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Screening
This protocol is suitable for early-stage in vivo studies to quickly assess the efficacy of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. This will be 10% of the final volume.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and vortex until the solution is clear.
-
Add saline (45% of the final volume) dropwise while vortexing to avoid precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Administer to animals at the desired dose. Prepare fresh on the day of the experiment.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Phase 1: Excipient Screening
-
Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349, corn oil), surfactants (e.g., Kolliphor EL, Tween 80, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Selection: Choose an oil that shows good solubilizing capacity for this compound. Select a surfactant and a co-solvent that are miscible with the chosen oil and can also solubilize the drug.
Phase 2: Formulation Development
-
Construct Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios. Add water dropwise to each mixture under gentle agitation and observe the formation of emulsions. The regions that form clear or slightly bluish, stable microemulsions upon dilution are the desirable self-emulsifying regions.
-
Incorporate the Drug: Prepare the optimized blank SEDDS formulation and add this compound until it is fully dissolved. The drug can be dissolved in the oil or co-solvent first before mixing all components.
Phase 3: Characterization
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of distilled water in a beaker with gentle stirring. Record the time it takes for a uniform emulsion to form.[23]
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Droplet sizes in the range of 20-200 nm are generally desired.[23]
-
Stability Studies: Assess the physical stability of the SEDDS formulation by subjecting it to centrifugation and multiple freeze-thaw cycles, checking for any signs of phase separation or drug precipitation.[23]
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)
This protocol provides a general workflow for developing an ASD using HME.
Phase 1: Pre-formulation
-
Polymer Selection: Select a suitable polymer based on its miscibility with this compound and its glass transition temperature (Tg). Common polymers include polyvinylpyrrolidone (PVP), copovidone (PVP VA64), and hydroxypropyl methylcellulose (HPMC).[12]
-
Miscibility Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of the drug and polymer. A single Tg for the mixture indicates good miscibility.
Phase 2: Hot-Melt Extrusion Process
-
Blending: Prepare a physical mixture of this compound and the selected polymer at the desired ratio (e.g., 1:3 or 1:4 drug-to-polymer).
-
Extrusion:
-
Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but low enough to prevent thermal degradation.[7]
-
Feed the physical blend into the extruder at a constant rate.
-
The co-rotating twin screws will mix and melt the material, forming a homogenous molten mass.[24]
-
The molten extrudate exits through a die.
-
-
Milling: Cool the extrudate (e.g., on a conveyor belt or in a cooling chamber) and then mill it into a fine powder.
Phase 3: Characterization
-
Amorphicity Confirmation: Use X-ray Powder Diffraction (XRPD) and DSC to confirm that the drug in the extrudate is in an amorphous state. The absence of sharp peaks in the XRPD pattern and the presence of a single Tg in the DSC thermogram indicate an amorphous dispersion.
-
Dissolution Testing: Perform dissolution studies in simulated GI fluids to demonstrate the enhanced dissolution rate of the ASD compared to the crystalline drug.
-
Stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and periodically re-test for amorphicity and dissolution to ensure it does not recrystallize.[13]
V. Visualizations
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. agnopharma.com [agnopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 14. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
dealing with compensatory upregulation of MAT2A after inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering compensatory upregulation of Methionine Adenosyltransferase 2A (MAT2A) following inhibition.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MAT2A and why is it a therapeutic target?
A: Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and cell growth.[3] In many types of cancer, there is an increased demand for SAM due to rapid cell division and altered metabolism.[3][4]
MAT2A has emerged as a significant therapeutic target, particularly in cancers with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, an alteration found in approximately 15% of all human cancers.[5][6] In MTAP-deleted cells, the accumulation of a metabolite called methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This makes PRMT5 highly dependent on high levels of its substrate, SAM.[7] By inhibiting MAT2A and thereby reducing SAM levels, a synthetic lethal effect is induced, selectively killing the MTAP-deleted cancer cells.[5][7] Several MAT2A inhibitors, such as AG-270 and IDE397, are currently in clinical trials.[5][8]
Q2: What is the compensatory upregulation of MAT2A and why does it occur after inhibition?
A: Compensatory upregulation is a feedback mechanism where the cell increases the expression of MAT2A mRNA and protein in response to treatment with a MAT2A inhibitor.[5][9] This occurs due to a sophisticated post-transcriptional regulatory system.
The expression of MAT2A is controlled by intracellular SAM levels through a negative feedback loop.[10] When SAM levels are high, the m⁶A methyltransferase METTL16 binds to and methylates specific hairpin structures in the 3'-UTR of the MAT2A pre-mRNA.[11] This methylation event promotes the retention of the final intron, leading to the degradation of the MAT2A transcript and thus, lower protein expression.[10][11]
When a MAT2A inhibitor is introduced, it blocks SAM synthesis, causing intracellular SAM levels to drop. This reduction in SAM prevents METTL16 from methylating the MAT2A transcript. As a result, the intron is correctly spliced, leading to an increase in stable, mature MAT2A mRNA and a subsequent surge in MAT2A protein production.[10]
Q3: How does MAT2A upregulation affect the efficacy of MAT2A inhibitors?
A: The impact of MAT2A upregulation on inhibitor efficacy can vary. In some cases, the increased level of the target protein can be a mechanism of resistance, potentially blunting the therapeutic effect of the inhibitor.[12] However, several studies have shown that potent MAT2A inhibitors can maintain their antiproliferative activity despite this upregulation.[5][9] The critical factor is whether the inhibitor can sufficiently suppress SAM levels even in the presence of more MAT2A enzyme. The ultimate measure of efficacy should therefore be based on downstream functional outcomes, such as the reduction of SAM-dependent methylation marks (e.g., symmetric dimethylarginine, SDMA) and inhibition of cell proliferation, rather than solely on the expression level of MAT2A itself.[12]
Q4: What is the signaling pathway governing MAT2A expression?
A: The primary regulatory pathway is a post-transcriptional negative feedback loop mediated by intracellular SAM levels and the RNA methyltransferase METTL16. The diagram below illustrates this process.
Section 2: Troubleshooting Guide
Problem: My MAT2A inhibitor shows reduced efficacy over time, or my results are inconsistent.
-
Possible Cause: This could be due to the compensatory upregulation of MAT2A, leading to target recovery.
-
Troubleshooting Workflow: The following workflow is recommended to diagnose the issue.
Problem: How can I overcome or mitigate the effect of MAT2A upregulation in my experiments?
-
Suggested Strategies: If compensatory upregulation is leading to resistance, consider combination therapies to enhance the anti-cancer effect. These strategies create a multi-pronged attack that is more difficult for the cancer cells to overcome.
-
Methionine Restriction: Combining MAT2A inhibition with methionine depletion from the culture medium can more efficiently inhibit SAM biosynthesis.[5]
-
PRMT5 Inhibition: In MTAP-deleted cancers, a combination of a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor can be highly synergistic.[7][13] The MAT2A inhibitor lowers SAM, while the MTAP deletion causes MTA to accumulate, with both events strongly inhibiting PRMT5 activity.[14]
-
Combination with Chemotherapy: Studies have shown that MAT2A inhibition can delay progression through the S/G2/M phases of the cell cycle and induce mitotic defects, providing a rationale for synergistic combinations with anti-mitotic agents like taxanes.[7][13]
Section 3: Key Experimental Protocols
Protocol 1: Western Blotting for MAT2A Protein Levels
-
Cell Lysis: Treat cells with the MAT2A inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MAT2A (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., α-tubulin or GAPDH).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize MAT2A band intensity to the loading control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MAT2A mRNA Expression
-
RNA Extraction: Treat cells as required. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, forward and reverse primers for MAT2A, and primers for a housekeeping gene (e.g., GAPDH, ACTB). A typical reaction volume is 10-20 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in MAT2A expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Section 4: Quantitative Data Summary
Table 1: Representative Efficacy of MAT2A Inhibitors
| Inhibitor | Cell Line (MTAP status) | Assay Type | IC₅₀ Value | Reference |
| PF-9366 | HCT116 (MTAP -/-) | Proliferation | ~5 µM | [7][15] |
| AG-270 | HCT116 (MTAP -/-) | Proliferation | ~250 nM | [9][14] |
| SCR-7952 | HCT116 (MTAP -/-) | Proliferation | ~100 nM | [7] |
| Compound 17 | HCT116 (MTAP -/-) | Proliferation | 1.4 µM | [16] |
| AG-270 | HCT116 (MTAP +/+) | Proliferation | > 25 µM | [14] |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitor AG-270/S095033 in a Phase I Trial
| Parameter | Measurement | Result | Reference |
| Plasma SAM | LC-MS/MS | 54% to 70% maximal reduction | [13][17] |
| Tumor SDMA | Immunohistochemistry | Decrease in levels in paired biopsies | [13][17] |
| Clinical Response | RECIST | 2 partial responses observed | [13][17] |
| Disease Control Rate | RECIST (at 16 weeks) | 17.5% | [13] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A | Insilico Medicine [insilico.com]
- 7. probiologists.com [probiologists.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of 3′-UTR hairpins supports a two-tiered model for posttranscriptional regulation of MAT2A by METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: Mat2A-IN-4 and AG-270
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MAT2A inhibitors Mat2A-IN-4 and AG-270, focusing on their efficacy and supported by available experimental data. This analysis aims to facilitate informed decisions in the selection of research tools for targeting the MAT2A pathway.
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In the context of oncology, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A has emerged as a promising therapeutic target. Inhibition of MAT2A in these cancer cells leads to a synthetic lethal effect, making MAT2A inhibitors a compelling class of anti-cancer agents. This guide focuses on a comparative analysis of two such inhibitors: this compound and AG-270.
Quantitative Efficacy Data
A direct comparison of the in vitro potency of this compound and AG-270 is crucial for understanding their relative efficacy. The following table summarizes the available biochemical and cellular activity data for both compounds.
| Compound | Target | Biochemical IC50 | Cellular SAM IC50 (HCT116 MTAP-null) | Reference |
| AG-270 | MAT2A | 14 nM | 20 nM | [1] |
| This compound | MAT2A | Not Publicly Available | Not Publicly Available | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
At present, specific quantitative efficacy data, such as biochemical and cellular IC50 values for this compound (also known as compound 426 from patent WO2020123395A1), are not publicly available in peer-reviewed literature.[2] While the patent discloses the chemical structure of this compound as a 2-oxoquinazoline derivative and identifies it as a MAT2A inhibitor, it does not provide specific IC50 values for this particular compound.[3][4] However, a related compound from the same patent, designated as "MAT2A inhibitor 3" (compound 24), has a reported biochemical IC50 of less than 200 nM.
In contrast, AG-270 is a well-characterized, first-in-class, oral MAT2A inhibitor.[1] It has demonstrated potent and reversible inhibition of MAT2A with a biochemical IC50 of 14 nM.[1] In cellular assays using the HCT116 MTAP-null cell line, AG-270 showed a potent reduction in intracellular SAM levels with an IC50 of 20 nM.[1]
Mechanism of Action and Signaling Pathway
Both this compound and AG-270 are designed to inhibit the enzymatic activity of MAT2A. By blocking MAT2A, these inhibitors disrupt the methionine cycle, leading to a depletion of the universal methyl donor, SAM. This has significant downstream consequences, particularly in cancer cells with MTAP deletion.
MTAP-deleted cancers accumulate methylthioadenosine (MTA), which is a partial inhibitor of another enzyme, PRMT5. PRMT5 is involved in crucial cellular processes, including RNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on a steady supply of SAM for residual PRMT5 activity. By further reducing SAM levels, MAT2A inhibitors create a synthetic lethal vulnerability, leading to cancer cell death.
Experimental Protocols
Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, standard assays used to evaluate MAT2A inhibitors, such as those employed for AG-270, can be described.
Biochemical MAT2A Inhibition Assay: A typical biochemical assay to determine the IC50 of a MAT2A inhibitor would involve the following steps:
-
Recombinant human MAT2A enzyme is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrates, ATP and L-methionine.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of product (SAM) formed is quantified, often using a coupled-enzyme assay or by direct measurement using techniques like HPLC-MS.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular SAM Reduction Assay: To assess the ability of an inhibitor to penetrate cells and inhibit MAT2A in a cellular context, the following protocol is typically used:
-
A relevant cell line, such as HCT116 MTAP-null, is seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the MAT2A inhibitor for a specific duration (e.g., 72 hours).
-
After treatment, the cells are lysed, and the intracellular concentration of SAM is measured using a validated analytical method, such as LC-MS/MS.
-
The percentage of SAM reduction at each inhibitor concentration is calculated compared to vehicle-treated control cells.
-
The cellular IC50 value is determined from the resulting dose-response curve.
Preclinical and Clinical Development
AG-270 has undergone extensive preclinical and clinical evaluation. In preclinical studies, AG-270 demonstrated selective anti-proliferative activity in MTAP-null cancer cell lines and in vivo tumor growth inhibition in xenograft models.[1] It has also been evaluated in a Phase 1 clinical trial in patients with advanced solid tumors or lymphoma with MTAP deletion, where it was found to be safe and showed signs of clinical activity.
The preclinical and clinical development status of this compound is not publicly documented. As it is primarily available as a research chemical, it is likely in the early stages of preclinical investigation.
Conclusion
AG-270 is a well-documented and potent MAT2A inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical efficacy. Its robust dataset makes it a valuable tool for studying the therapeutic potential of MAT2A inhibition.
This compound, a 2-oxoquinazoline derivative, is a more recently disclosed MAT2A inhibitor. While its chemical structure is known, a comprehensive public dataset on its quantitative efficacy is currently lacking. This limits a direct and detailed comparison with AG-270 at this time. Researchers interested in exploring novel MAT2A chemical scaffolds may find this compound to be a useful tool, but will likely need to perform their own in-depth characterization to establish its potency and cellular activity.
For researchers requiring a well-validated MAT2A inhibitor with a strong body of supporting literature, AG-270 is the more established choice. As more data on this compound and other emerging MAT2A inhibitors become available, the landscape of research tools for targeting this important cancer vulnerability will continue to evolve.
References
- 1. US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 2. WO2024002024A1 - Tricyclic compounds and uses thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
A Head-to-Head Battle in MTAP-Null Cancers: Mat2A-IN-4 versus PRMT5 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that endogenously inhibits the protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition of PRMT5, an enzyme crucial for various cellular processes including mRNA splicing and DNA damage repair, renders these cancer cells exquisitely sensitive to further suppression of the PRMT5 pathway.[4][5]
This guide provides a comprehensive comparison of two leading therapeutic strategies exploiting this vulnerability: direct inhibition of PRMT5 with a focus on MTA-cooperative inhibitors, and indirect inhibition via targeting methionine adenosyltransferase 2A (MAT2A) with inhibitors such as Mat2A-IN-4 (represented here by the well-characterized clinical candidate AG-270).
Mechanism of Action: Two Paths to PRMT5 Inhibition
The therapeutic strategies, while both converging on the inhibition of PRMT5, employ distinct mechanisms of action rooted in the metabolic consequences of MTAP deletion.
PRMT5 Inhibitors: A new generation of PRMT5 inhibitors has been designed to be "MTA-cooperative." These molecules preferentially bind to the PRMT5-MTA complex, which is abundant in MTAP-null cancer cells.[6][7] This cooperative binding leads to a highly selective and potent inhibition of PRMT5 in cancer cells while largely sparing healthy cells with intact MTAP, thereby promising a wider therapeutic window.[4][7] First-generation PRMT5 inhibitors lacked this selectivity and were often hampered by on-target toxicities in normal tissues.[6]
Mat2A Inhibitors (e.g., AG-270): MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor and a crucial co-factor for PRMT5.[1][2] In MTAP-null cells, the accumulation of MTA already creates a competitive environment for SAM at the PRMT5 active site. By inhibiting MAT2A, the intracellular concentration of SAM is further reduced, synergizing with the elevated MTA levels to potently inhibit PRMT5 activity.[1][8] This synthetic lethal interaction is highly selective for MTAP-deleted cancer cells.[2]
Preclinical Performance: A Quantitative Comparison
Both Mat2A and MTA-cooperative PRMT5 inhibitors have demonstrated remarkable selectivity and potency in preclinical models of MTAP-null cancers. The following tables summarize key quantitative data from published studies.
In Vitro Cell Viability (IC50)
| Inhibitor | Target | Cell Line (MTAP Status) | IC50 (nM) | Selectivity (MTAP-WT/MTAP-null) | Reference |
| AG-270 | MAT2A | HCT116 (null) | ~20 (SAM reduction) | >50-fold (proliferation) | [9] |
| MRTX1719 | PRMT5 | HCT116 (null) | 12 | >70-fold | [10] |
| HCT116 (WT) | 890 | [10] | |||
| PK-1 (null) | Not specified | Similar to HCT116 | [10] | ||
| TNG908 | PRMT5 | HAP1 (null) | 9 (SDMA inhibition) | 20-fold (SDMA inhibition) | [6] |
| HAP1 (WT) | 180 (SDMA inhibition) | [6] | |||
| AMG 193 | PRMT5 | HCT116 (null) | ~100 | ~40-fold | [4] |
| HCT116 (WT) | >4000 | [4] |
In Vivo Tumor Growth Inhibition (TGI)
| Inhibitor | Tumor Model (MTAP Status) | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| AG-270 | KP4 Pancreatic Xenograft (null) | 200 mg/kg, PO, QD | 67% | [9] |
| MRTX1719 | LU99 Lung Xenograft (null) | 100 mg/kg, PO, QD | Dose-dependent, significant | [10] |
| HCT116 Xenograft (null) | 50-100 mg/kg, PO, QD | Significant | [10] | |
| HCT116 Xenograft (WT) | 50-100 mg/kg, PO, QD | No effect | [10] | |
| TNG908 | HCT116 Xenograft (null) | Not specified | Dose-dependent | [11] |
| Multiple PDX models (null) | Not specified | Tumor regression | [11][12] | |
| AMG 193 | HCT116 Xenograft (null) | Not specified | Dose-dependent, significant | [4] |
| HCT116 Xenograft (WT) | Not specified | No effect | [4] | |
| Multiple PDX models (null) | Not specified | Robust antitumor activity | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of Mat2A and PRMT5 inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or a PRMT5 inhibitor). Include a vehicle-only control.
-
Incubation: Incubate the plates for a duration relevant to the inhibitor's mechanism of action (typically 3 to 10 days).
-
Reagent Addition: Add MTT or CellTiter-Glo reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours to allow for the conversion of the substrate by viable cells.
-
Measurement: For MTT assays, a solubilization solution is added to dissolve the formazan crystals before reading the absorbance. For CellTiter-Glo, luminescence is measured directly.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Western Blot for Symmetric Dimethylarginine (sDMA)
This immunoassay is used to measure the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity.
Protocol Steps:
-
Protein Extraction: Lyse treated and untreated cells or tumor tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA (e.g., SYM11).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in sDMA levels.
In Vivo Xenograft Tumor Model
These studies are essential for evaluating the anti-tumor efficacy and tolerability of drug candidates in a living organism.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-null cancer cells into the flank of immunocompromised mice.
-
Tumor Establishment: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer the Mat2A or PRMT5 inhibitor at various doses and schedules (e.g., once daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predefined period or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. Tumors can also be harvested for pharmacodynamic analysis (e.g., sDMA levels by Western blot).
Conclusion and Future Directions
Both MTA-cooperative PRMT5 inhibitors and Mat2A inhibitors represent highly promising and selective therapeutic strategies for the treatment of MTAP-null cancers. Preclinical data for both classes of drugs demonstrate potent anti-tumor activity and a strong synthetic lethal relationship with MTAP deletion.
MTA-cooperative PRMT5 inhibitors directly target the key vulnerability in these tumors with high specificity. Mat2A inhibitors offer an alternative approach by modulating the metabolic context to enhance the endogenous inhibition of PRMT5. The choice between these strategies may ultimately depend on their clinical safety profiles, efficacy across different MTAP-null tumor types, and the potential for combination therapies.
Ongoing and future clinical trials will be critical in determining the therapeutic potential of both this compound (and other Mat2A inhibitors) and the growing class of MTA-cooperative PRMT5 inhibitors in providing a much-needed targeted therapy for patients with MTAP-deleted cancers. The combination of these two strategies is also an area of active investigation, with the potential for even greater synergistic anti-tumor effects.[13]
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ideayabio.com [ideayabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
A Head-to-Head Comparison of MAT2A Inhibitors for Precision Oncology
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in precision oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2][3] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to reduced activity of the PRMT5 enzyme and subsequent cancer cell death.[4][5] This guide provides a head-to-head comparison of prominent MAT2A inhibitors in preclinical and clinical development, supported by experimental data to inform research and drug development decisions.
Preclinical Performance of MAT2A Inhibitors
A growing number of small molecule inhibitors targeting MAT2A are in various stages of development. Their performance is primarily evaluated based on potency in biochemical and cellular assays, selectivity for MTAP-deleted cancer cells, and in vivo efficacy. The following table summarizes key preclinical data for several notable MAT2A inhibitors.
| Inhibitor | MAT2A IC50 (Biochemical) | Cellular SAM IC50 (MTAP-/- cells) | Cell Proliferation IC50 (MTAP-/- cells) | Selectivity (MTAP-/- vs WT) | In Vivo Efficacy (Xenograft Model) | Reference |
| IDE397 | Potent | Potent | Broad anti-tumor activity | Selective for MTAP-/- | Tumor growth inhibition and regressions in NSCLC, pancreatic, bladder, H&N, esophageal, and gastric PDX models | [6][7] |
| AG-270 | 68 nM | 6 nM (HCT116) | 300 nM (HCT116) | ~4-fold | 56% TGI at 200 mg/kg/day (HCT116) | [8][9] |
| SCR-7952 | 18.7 - 21 nM | 2 nM (HCT116) | 34.4 - 53 nM (HCT116) | >20-fold | 72% TGI at 1 mg/kg/day (HCT116) | [8][9][10][11] |
| PF-9366 | 420 nM | 1.2 µM (H520), 255 nM (Huh-7) | 10 µM (Huh-7) | Not specified | Not specified | [12][13][14] |
| FIDAS-5 | 2.1 µM | Reduces SAM levels | Inhibits proliferation of LS174T cells | Not specified | Inhibits growth of xenograft tumors at 20 mg/kg/day | [15][16][17][18][19] |
| AZ'9567 | Potent | Not specified | Selective antiproliferative effect | Selective for MTAP KO cells | In vivo efficacy demonstrated | [20][21][22] |
Clinical Performance of MAT2A Inhibitors
Two MAT2A inhibitors, IDE397 and AG-270, have advanced to clinical trials, providing valuable insights into their safety and efficacy in patients with MTAP-deleted solid tumors.
| Inhibitor | Phase | Key Efficacy Data | Key Safety and Tolerability Data |
| IDE397 | Phase 1/2 | Monotherapy: ORR ~39%, DCR ~94% in MTAP-deleted urothelial and lung cancer. | Generally well-tolerated. Grade 1 drug-related adverse events include constipation, nausea, and fatigue. No reported drug-related serious adverse events, myelosuppression, or changes to bilirubin or liver enzymes.[23] |
| AG-270 | Phase 1 | Two partial responses and five patients with stable disease for ≥16 weeks in patients with advanced malignancies. | Reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue were common treatment-related toxicities. The maximum tolerated dose was determined to be 200 mg once a day.[4][24] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MAT2A signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: MAT2A signaling in MTAP-deleted cancers.
Caption: Workflow for MAT2A inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are detailed protocols for the key experiments cited in the evaluation of MAT2A inhibitors.
MAT2A Biochemical Assay
This assay quantifies the enzymatic activity of MAT2A and the inhibitory potential of test compounds.
-
Principle: The enzymatic reaction of MAT2A converts L-methionine and ATP into S-adenosylmethionine (SAM) and releases inorganic phosphate (Pi) and pyrophosphate (PPi). The amount of Pi produced is proportional to the enzyme activity and can be measured using a colorimetric reagent such as Malachite Green.
-
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine solution
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Test inhibitor compounds dissolved in DMSO
-
Malachite Green reagent
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAT2A enzyme to all wells and incubate for a defined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-deleted and MTAP-wildtype cells to determine selectivity.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the MTAP-deleted and MTAP-wildtype cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) and incubate for a prolonged period (e.g., 6 days) to assess the anti-proliferative effect.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for both cell lines to assess potency and selectivity.
-
Measurement of Cellular S-Adenosylmethionine (SAM)
This assay confirms the on-target activity of MAT2A inhibitors by measuring the reduction of intracellular SAM levels.
-
Principle: Cellular metabolites are extracted and the concentration of SAM is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Materials:
-
Cancer cells treated with the MAT2A inhibitor
-
Methanol or other suitable extraction solvent
-
LC-MS/MS system
-
SAM standard for calibration curve
-
-
Procedure:
-
Treat cancer cells with the MAT2A inhibitor for a specified time.
-
Harvest the cells and perform a metabolite extraction, typically using cold methanol.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for separating polar metabolites.
-
Quantify the amount of SAM in each sample by comparing the signal to a standard curve generated with known concentrations of SAM.
-
Determine the IC50 for cellular SAM reduction by analyzing samples treated with a range of inhibitor concentrations.
-
References
- 1. MAT2A inhibition combats metabolic and transcriptional reprogramming in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 18. FIDAS-5 [sobekbio.com]
- 19. MAT2A Inhibitor II, FIDAS-5 - CAS 1391934-98-7 - Calbiochem | 504173 [merckmillipore.com]
- 20. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
- 24. aacr.org [aacr.org]
Validating the On-Target Activity of Mat2A-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Mat2A-IN-4 with other known inhibitors of Methionine Adenosyltransferase 2A (MAT2A). The information presented is supported by experimental data and detailed protocols to assist researchers in evaluating and reproducing key experiments.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits another enzyme, PRMT5. This partial inhibition creates a dependency on MAT2A for the production of SAM, rendering MTAP-deleted cancer cells exquisitely sensitive to MAT2A inhibitors. This phenomenon is known as synthetic lethality.[1][2]
This compound is a small molecule inhibitor of the catalytic subunit of MAT2A.[3] This guide will compare its cellular potency to other well-characterized MAT2A inhibitors.
Comparative On-Target Activity of MAT2A Inhibitors
The following table summarizes the reported biochemical and cellular activities of this compound and other MAT2A inhibitors. The data highlights the potency of these compounds in inhibiting MAT2A enzymatic activity and the proliferation of cancer cells, particularly those with MTAP deletion.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Cell Line | Notes |
| This compound | Not Publicly Available | 19.2 nM[3] | LS174T | - |
| AG-270 | 14 nM[4] | 260 nM[5] | HCT116 MTAP-/- | First-in-class oral inhibitor, entered clinical trials.[6] |
| PF-9366 | 420 nM[7][8] | ~225 nM (SAM synthesis inhibition)[8] | Huh-7 | Allosteric inhibitor.[8] |
| SCR-7952 | Not Publicly Available | 34.4 nM[9] | HCT116 MTAP-/- | Demonstrates synergistic antitumor activities with PRMT5 inhibitors.[9] |
| FIDAS-5 | 2.1 µM[7] | Not Publicly Available | - | Orally active.[7] |
| Compound from patent WO 2023169554 | 15.5 nM[10] | 65.9 nM[10] | HCT 116 MTAP-/- | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Assay for MAT2A Activity
This protocol outlines a common method for determining the biochemical potency (IC50) of MAT2A inhibitors by measuring the amount of phosphate produced during the enzymatic reaction.
Principle: MAT2A catalyzes the formation of SAM from L-methionine and ATP, releasing pyrophosphate (PPi) and orthophosphate (Pi). The amount of free phosphate is quantified using a colorimetric reagent.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., BIOMOL GREEN)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in MAT2A assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Add a defined amount of recombinant MAT2A enzyme to each well of a 384-well plate containing either the test inhibitor or vehicle control (DMSO in assay buffer).
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of free phosphate by adding the colorimetric detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol describes a method to assess the effect of MAT2A inhibitors on the growth of cancer cells, particularly those with and without MTAP deletion, to determine cellular potency and selectivity.
Principle: The viability of cancer cells is measured after a period of treatment with the test inhibitor. A common method is to use a reagent that measures ATP content, which correlates with the number of viable cells.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 parental)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test inhibitor or vehicle control (DMSO in medium).
-
Incubate the plates for a prolonged period (e.g., 5 days) to allow for effects on cell proliferation.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: MAT2A Signaling and Synthetic Lethality
Caption: Biochemical Assay Workflow
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scinnohub Pharmaceutical describes new Mat2A inhibitors for cancer | BioWorld [bioworld.com]
Navigating Resistance: A Comparative Guide to MAT2A Inhibitors and Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance studies involving inhibitors of Methionine Adenosyltransferase 2A (MAT2A), with a focus on providing a framework for evaluating novel compounds such as Mat2A-IN-4.
MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, and proteins.[1][2] Its inhibition has emerged as a promising therapeutic strategy, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] this compound is a recently developed inhibitor of MAT2A, identified from patent literature, with potential applications in cancer research.[5] While specific cross-resistance data for this compound is not yet publicly available, insights can be drawn from studies of other well-characterized MAT2A inhibitors, such as AG-270 and SCR-7952.
The MAT2A Signaling Pathway and Mechanism of Inhibition
MAT2A catalyzes the conversion of methionine and ATP into SAM.[6] This process is central to cellular metabolism and epigenetic regulation. The inhibition of MAT2A leads to a depletion of intracellular SAM levels, which in turn disrupts methylation-dependent cellular functions, ultimately leading to cell growth inhibition and apoptosis, especially in MTAP-deleted cancer cells that are highly dependent on the methionine salvage pathway.[2][4]
Cross-Resistance and Synergistic Interactions of MAT2A Inhibitors
While dedicated cross-resistance studies for this compound are pending, research on other MAT2A inhibitors provides valuable insights into potential mechanisms of resistance and opportunities for combination therapies.
Synergistic Effects with Chemotherapeutic Agents
Preclinical studies have demonstrated that MAT2A inhibitors can act synergistically with certain classes of chemotherapeutic drugs. For instance, the MAT2A inhibitor AG-270 has been shown to enhance the anti-tumor activity of taxanes (paclitaxel and docetaxel) and gemcitabine in patient-derived xenograft models.[7] This synergy is thought to arise from the induction of DNA damage and mitotic defects caused by MAT2A inhibition, which complements the mechanisms of action of these cytotoxic agents.[3]
A study investigating the combination of MAT2A inhibition with cisplatin in lung cancer cells revealed that targeting MAT2A can enhance the sensitivity of cisplatin-resistant cells to the drug.[8] This suggests that MAT2A inhibitors could be employed to overcome acquired resistance to platinum-based chemotherapies.
Combination with Other Targeted Therapies
The interplay between MAT2A and other signaling pathways offers further avenues for combination therapies. One of the key downstream effects of MAT2A inhibition is the reduction of Protein Arginine Methyltransferase 5 (PRMT5) activity.[3][9] PRMT5 is another important enzyme in cancer biology, and its inhibition has also been shown to be synthetically lethal in MTAP-deleted tumors.[9] Studies have demonstrated that the combination of a MAT2A inhibitor (SCR-7952) with PRMT5 inhibitors results in synergistic antitumor activities.[9] This provides a strong rationale for the dual targeting of MAT2A and PRMT5 in MTAP-deficient cancers.[10]
Quantitative Data from Preclinical Studies
The following table summarizes key in vitro and in vivo data for the well-characterized MAT2A inhibitor AG-270, which can serve as a benchmark for evaluating this compound.
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (Enzymatic Assay) | MAT2A | 14 nM | [7] |
| IC50 (Cellular SAM Reduction) | HCT116 MTAP-null | 20 nM (at 72h) | [7] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Pancreatic KP4 MTAP-null xenograft | 36% (10 mg/kg), 48% (30 mg/kg), 66% (100 mg/kg), 67% (200 mg/kg) | [7] |
| Combination with Docetaxel | PDX models | 50% complete tumor regressions in select models | [7] |
Experimental Protocols
To facilitate the design of cross-resistance studies for this compound, detailed methodologies for key experiments are outlined below.
Cell Viability and Synergy Assays
A standard experimental workflow to assess the single-agent and combination effects of MAT2A inhibitors is as follows:
Protocol for Cell Viability Assay:
-
Cell Culture: Culture MTAP-deleted and wild-type cancer cell lines in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
Treatment: Treat the cells with single agents or in a combination matrix. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each drug. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies
Protocol for Xenograft Model:
-
Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound alone, combination drug alone, and this compound plus combination drug).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for AG-270) and schedule.[7]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit or signs of toxicity).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to measure target engagement (e.g., SAM levels) and downstream pathway modulation.
Conclusion
While direct experimental data on the cross-resistance of this compound is not yet available, the existing literature on other MAT2A inhibitors provides a solid foundation for future investigations. The synergistic effects observed with taxanes, gemcitabine, and PRMT5 inhibitors highlight promising combination strategies that could potentially circumvent or overcome resistance. The provided experimental protocols offer a starting point for researchers to systematically evaluate the resistance profile of this compound and other novel MAT2A inhibitors, ultimately paving the way for their effective clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. sherlock.whitman.edu [sherlock.whitman.edu]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAT2A methionine adenosyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
Evaluating the Selectivity Profile of MAT2A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting methionine adenosyltransferase 2A (MAT2A) represents a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative overview of the selectivity profiles of key MAT2A inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts. While direct, publicly available selectivity panel data for the research compound Mat2A-IN-4 is limited, this guide will focus on the well-characterized clinical-stage inhibitors AG-270 and IDE397, with additional context provided by other preclinical compounds.
Understanding the MAT2A Signaling Pathway
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions, which include the methylation of DNA, RNA, and proteins (such as histones), are fundamental for regulating gene expression and other critical cellular processes.[1][2] In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5).[1][3] This creates a heightened dependency on MAT2A for the production of SAM to maintain PRMT5 activity, rendering these cancer cells exquisitely sensitive to MAT2A inhibition—a concept known as synthetic lethality.[1][3]
References
Safety Operating Guide
Proper Disposal of Mat2A-IN-4: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals utilizing the MAT2A inhibitor, Mat2A-IN-4, are provided with essential safety and logistical information for its proper handling and disposal. This guidance is intended to supplement, not replace, institutional and regulatory protocols. Adherence to established safety procedures is paramount to ensure a safe laboratory environment.
This compound is a potent inhibitor of methionine adenosyltransferase 2A, an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.[1] Its role in cancer research underscores the importance of understanding its safe management and disposal to minimize occupational exposure and environmental impact.
Quantitative Safety and Stability Data
The following tables summarize key quantitative data regarding the stability of the Mat2A enzyme and general toxicological data for a chemical substance, provided here as an example of the types of parameters to consider for waste classification.
| Parameter | Condition | Result |
| Mat2A Enzyme Stability | 60 nM Mat2A preincubated at 37°C without Mat2B | 50% loss of activity in 2.3 minutes |
| 60 nM Mat2A preincubated at 37°C with 30 nM Mat2B | Full activity retained for at least 120 minutes |
Data sourced from a study on human Mat2A stability.[2]
| Toxicological Data (Illustrative Example) | Species | Value |
| Acute Oral LD50 | Rat | >500 mg/kg |
| Acute Dermal LD50 | Rat | >2000 mg/kg |
| Acute Inhalation LC50 | Rat (4 hours) | >5000 mg/L |
This data is for illustrative purposes and does not represent this compound specifically. Users must consult the specific Safety Data Sheet (SDS) for this compound.[3]
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[4] The following is a step-by-step guide based on general best practices for kinase inhibitor disposal.
Experimental Protocol: Inertization of this compound Waste
This protocol details the process of inertization, a method of waste immobilization suitable for solid and semi-solid chemical waste.
Materials:
-
This compound waste (solid or concentrated liquid)
-
Portland cement
-
Lime
-
Water
-
A suitable waste container (e.g., a labeled, sealable drum)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat, and respiratory protection.
Procedure:
-
Segregation and Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment: Before handling the waste, don appropriate PPE to prevent skin and respiratory exposure.
-
Preparation of Inertization Mixture: In a well-ventilated area (preferably a chemical fume hood), prepare a mixture of cement, lime, and water. A general ratio to start with is approximately 65% waste, 15% lime, 15% cement, and 5% water.
-
Mixing: Carefully add the this compound waste to the cement/lime/water mixture. Mix thoroughly until a homogenous paste is formed. The goal is to fully encapsulate the chemical waste within the cement matrix.
-
Containerization: Transfer the paste into a designated hazardous waste container.
-
Curing: Seal the container and allow the mixture to cure and solidify. This process may take several hours to days.
-
Labeling and Storage: Clearly label the container with the contents ("Inertized this compound waste"), the date of preparation, and any other information required by your institution. Store the container in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor, as per your institution's procedures.
Important Considerations:
-
Regulatory Consultation: Chemical waste generators must determine the appropriate hazardous waste classification. Consult your local, regional, and national regulations to ensure complete and accurate classification.[4]
-
Waste Codes: Waste codes are application-specific and should be assigned by the user based on how the product was used.[4]
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE, should be disposed of as hazardous waste.[5]
MAT2A Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of MAT2A in the methionine cycle and a logical workflow for the disposal of this compound.
Caption: The MAT2A enzyme catalyzes the conversion of Methionine and ATP into S-Adenosylmethionine (SAM).
Caption: A logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labelsds.com [labelsds.com]
- 4. fishersci.fr [fishersci.fr]
- 5. cdc.gov [cdc.gov]
Personal protective equipment for handling Mat2A-IN-4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mat2A-IN-4, a methionine adenosyltransferase 2A (MAT2A) inhibitor used in cancer research.[1][2][3][4] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate the use of specific personal protective equipment.[5] The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, a comprehensive PPE strategy is required.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields | To protect against chemical splashes and eye irritation.[5][6] |
| Face shield | Recommended when there is a significant risk of splashing.[6][7] | |
| Hand Protection | Protective gloves (e.g., disposable nitrile gloves) | To prevent skin contact and irritation.[5][6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from spills.[7][8][9] |
| Closed-toe shoes and long pants | To protect feet and legs from potential spills.[8][9] | |
| Respiratory Protection | Suitable respirator | To be used in situations where dust or aerosols may be generated, to prevent respiratory tract irritation.[5][7] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Use this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[10]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell.[10]
-
If on skin: Wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[10]
-
If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[10]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[10]
Spill and Disposal Plan:
-
In case of a spill, wear full personal protective equipment and ensure adequate ventilation.[5]
-
Absorb spills with an inert material (e.g., diatomite, universal binders) and collect for disposal.[5]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[5]
-
Dispose of contaminated material in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or water courses.[5]
Experimental Workflow for Handling this compound
The following diagram outlines the procedural, step-by-step guidance for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAT2A inhibitor 4|CAS 1391934-91-0|DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. addgene.org [addgene.org]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
